Mongersen sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1443994-98-6 |
|---|---|
Fórmula molecular |
C200H241N69Na20O107P20S20 |
Peso molecular |
7044 g/mol |
Nombre IUPAC |
icosasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C200H261N69O107P20S20.20Na/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276;;;;;;;;;;;;;;;;;;;;/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
Clave InChI |
QWWDFWULNFYETN-ZPMFUBTDSA-A |
Origen del producto |
United States |
Foundational & Exploratory
The Core of Inflammation: A Technical Guide to GED-0301 and SMAD7 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antisense oligonucleotide GED-0301 (also known as mongersen) and its interaction with the SMAD7 signaling pathway, a critical regulator of intestinal inflammation. GED-0301 was developed as a promising oral therapy for Crohn's disease, designed to locally inhibit the synthesis of SMAD7 protein, thereby restoring the anti-inflammatory effects of Transforming Growth Factor-Beta 1 (TGF-β1). This document details the mechanism of action of GED-0301, the pivotal role of SMAD7 in inflammatory bowel disease (IBD), a summary of key clinical trial data, and the methodologies of seminal experiments. Despite promising early-phase results, the Phase 3 clinical trial for Crohn's disease was terminated due to a lack of efficacy. This guide serves as a comprehensive resource for understanding the scientific rationale, development, and eventual outcome of this targeted therapeutic approach.
Introduction: The Role of SMAD7 in Intestinal Inflammation
In a healthy intestinal mucosa, a delicate balance is maintained between pro-inflammatory and anti-inflammatory signals. A key player in this homeostasis is Transforming Growth Factor-Beta 1 (TGF-β1), a pleiotropic cytokine with potent anti-inflammatory properties.[1][2] TGF-β1 signaling is crucial for regulating immune responses and promoting mucosal healing.[2][3] However, in inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, this signaling pathway is often impaired.[1]
A primary contributor to this dysfunction is the overexpression of SMAD7, an intracellular inhibitory protein. SMAD7 acts as a negative feedback regulator of the TGF-β1 pathway. It binds to the activated TGF-β type I receptor (TβRI), preventing the phosphorylation and activation of downstream signaling molecules SMAD2 and SMAD3. This blockade effectively halts the anti-inflammatory cascade mediated by TGF-β1. In patients with IBD, abnormally high levels of SMAD7 in the gut lead to a persistent pro-inflammatory state.
GED-0301: A Targeted Antisense Oligonucleotide
GED-0301, or mongersen (B10856282), is a synthetic, single-stranded antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of SMAD7. This orally administered therapy was formulated to be released in the terminal ileum and right colon, acting locally at the site of inflammation with minimal systemic exposure. By binding to SMAD7 mRNA, GED-0301 triggers its degradation by RNase H1, thereby reducing the translation of SMAD7 protein. The intended therapeutic effect is the restoration of TGF-β1 signaling, leading to a reduction in inflammation and promotion of mucosal healing.
Signaling Pathway and Mechanism of Action
The TGF-β1/SMAD7 signaling pathway is a critical regulator of intestinal immune homeostasis. The following diagram illustrates the key components of this pathway and the targeted intervention of GED-0301.
Caption: TGF-β1/SMAD7 signaling pathway and the mechanism of action of GED-0301.
Quantitative Data from Clinical Trials
The clinical development of GED-0301 for Crohn's disease involved several studies, from which the following quantitative data have been summarized.
Table 1: Phase 2 Study Results in Active Crohn's Disease
| Outcome | Placebo (n=40) | GED-0301 10 mg/day (n=41) | GED-0301 40 mg/day (n=40) | GED-0301 160 mg/day (n=41) |
| Clinical Remission at Day 15 (CDAI <150) | 10% | 55% | 65% | |
| Clinical Remission at Week 4 | 58.5% | |||
| Clinical Remission at Week 12 | 48% | |||
| Clinical Response at Week 2 (≥100-point CDAI decrease) | 63.4% | 70.7% | ||
| Clinical Response at Week 4 | 70.7% | |||
| Clinical Response at Week 12 | 65.9% | |||
| Statistically significant vs. placebo |
Table 2: Phase 1b (CD-001) Study in Active Crohn's Disease
| Outcome | 4-week Treatment | 8-week Treatment | 12-week Treatment |
| Clinical Remission at Week 12 (CDAI <150) | 32% | 35% | 48% |
| Endoscopic Improvement at Week 12 | \multicolumn{3}{c | }{37% of participants with evaluable endoscopy} | |
| Mean Reduction in CDAI from Baseline at Week 12 | -124 points | -112 points | -133 points |
Table 3: Phase 3 (REVOLVE) Study Results in Active Crohn's Disease
| Outcome | Placebo | GED-0301 (All Regimens) |
| Clinical Remission at Week 12 (CDAI <150) | 25% | 22.8% (p=0.6210) |
| Clinical Remission at Week 52 | Similar to placebo | Similar to placebo |
| Endoscopic Response at Week 12 (>50% decrease in SES-CD) | 18.1% | 10.1% |
| Clinical Response at Week 12 (≥100-point CDAI decrease) | 44.4% | 33.3% |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the core experimental protocols employed in the evaluation of GED-0301.
Assessment of Clinical Activity in Crohn's Disease
-
Objective: To quantify the clinical severity of Crohn's disease and assess treatment response.
-
Methodology: Crohn's Disease Activity Index (CDAI)
-
Patient Diary: For seven consecutive days, patients record the number of liquid or very soft stools, rate their abdominal pain on a scale of 0-3, and note their general well-being on a scale of 0-4.
-
Clinical Assessment: A physician assesses the patient for extraintestinal manifestations, use of antidiarrheal drugs, presence of an abdominal mass, hematocrit level, and body weight compared to a standard weight.
-
Scoring: The eight variables are weighted and summed to generate a CDAI score. A score below 150 indicates clinical remission, while a decrease of 100 points or more signifies a clinical response.
-
Evaluation of Mucosal Inflammation
-
Objective: To visually assess the degree of mucosal inflammation and ulceration.
-
Methodology: Simple Endoscopic Score for Crohn's Disease (SES-CD)
-
Endoscopic Procedure: A colonoscopy is performed to visualize the terminal ileum and colon.
-
Segmental Scoring: Five segments of the bowel (terminal ileum, right colon, transverse colon, left colon, and rectum) are evaluated for four endoscopic variables: size of ulcers, proportion of ulcerated surface, proportion of affected surface, and presence of narrowing.
-
Variable Grading: Each variable is scored on a scale of 0 to 3.
-
Total Score: The scores for each variable in all segments are summed to produce a total SES-CD score, ranging from 0 to 60. A higher score indicates more severe disease. A decrease of more than 50% from baseline is considered an endoscopic response.
-
Measurement of SMAD7 Protein and mRNA Levels
-
Objective: To quantify the expression of SMAD7 in intestinal tissue to confirm the mechanism of action of GED-0301.
-
Methodology: Western Blotting (for Protein) and RT-qPCR (for mRNA)
-
Tissue Homogenization: Biopsy samples from the intestinal mucosa are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SMAD7, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified and normalized to a loading control such as β-actin.
-
RNA Extraction and Reverse Transcription: Total RNA is extracted from tissue samples and reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for SMAD7 and a reference gene (e.g., GAPDH). The relative expression of SMAD7 mRNA is calculated using the ΔΔCt method.
-
Experimental Workflow
The clinical development of a therapeutic agent like GED-0301 follows a structured workflow, from preclinical validation to late-stage clinical trials.
Caption: Generalized experimental workflow for the development of GED-0301.
Discussion and Future Perspectives
The journey of GED-0301 from a promising therapeutic concept to its discontinuation in Phase 3 for Crohn's disease highlights the complexities of drug development for IBD. While the preclinical and early clinical data strongly supported the rationale of targeting SMAD7, the lack of efficacy in a large-scale trial was unexpected. Several factors could have contributed to this outcome, including patient heterogeneity, the specific formulation and delivery of the drug, and potential variations between manufactured batches of the oligonucleotide. Indeed, subsequent in vitro studies suggested that different batches of mongersen used in the clinical trials varied in their ability to downregulate SMAD7 expression.
Despite the disappointing results for Crohn's disease, the exploration of the SMAD7 pathway remains a valid and important area of research in IBD and other inflammatory conditions. The wealth of data generated from the GED-0301 program provides valuable insights for future therapeutic strategies. Further investigation into optimal drug delivery systems, patient stratification biomarkers, and the intricacies of TGF-β1 signaling in the gut will be essential for the successful development of novel treatments for IBD. The story of GED-0301 serves as a critical case study for the scientific community, emphasizing the rigorous and often unpredictable path from a well-defined molecular target to a clinically effective therapy.
References
- 1. Involvement of Smad7 in Inflammatory Diseases of the Gut and Colon Cancer [mdpi.com]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smad7 as a positive regulator of intestinal inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SMAD7 in Inflammatory Bowel Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic, relapsing inflammation of the gastrointestinal tract. A key factor in maintaining intestinal immune homeostasis is Transforming Growth Factor-beta 1 (TGF-β1), a potent anti-inflammatory cytokine. However, in IBD, the signaling cascade of TGF-β1 is profoundly impaired. This disruption is largely attributed to the overexpression of SMAD7, an intracellular inhibitory protein. High levels of SMAD7 abrogate the immunosuppressive effects of TGF-β1, thereby perpetuating the inflammatory response. This guide provides an in-depth examination of the molecular mechanisms of SMAD7 in IBD pathogenesis, summarizes key quantitative data, details relevant experimental protocols, and outlines the rationale for SMAD7 as a therapeutic target.
The Canonical TGF-β1/SMAD Signaling Pathway
Under normal physiological conditions, the intestinal immune system is tightly regulated to prevent excessive inflammatory responses to luminal antigens. TGF-β1 is a cornerstone of this regulation.[1][2]
The canonical signaling pathway is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[3][4] This activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][3][4][5] Phosphorylated SMAD2/3 forms a heterodimeric complex with the common-mediator SMAD (Co-SMAD), SMAD4.[3][4][5] This entire complex translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes, ultimately suppressing inflammatory responses.[1][3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Smad7 as a positive regulator of intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-&bgr;/Smad signaling defects in inflammatory bowel disease: mechanisms and possible novel therapies for chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transforming Growth Factor-β1/Smad7 in Intestinal Immunity, Inflammation, and Cancer [frontiersin.org]
Preclinical Profile of Mongersen (GED-0301) in Inflammatory Bowel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mongersen (GED-0301) is a first-in-class, oral antisense oligonucleotide designed to inhibit the expression of SMAD7, a key intracellular protein that negatively regulates the transforming growth factor-β1 (TGF-β1) signaling pathway. In inflammatory bowel disease (IBD), particularly Crohn's disease, elevated levels of SMAD7 in the gut mucosa are thought to impair the immunosuppressive functions of TGF-β1, thereby perpetuating chronic inflammation. Preclinical studies in various animal models of IBD were foundational in establishing the mechanism of action and therapeutic potential of Mongersen, demonstrating its ability to restore TGF-β1 signaling, reduce pro-inflammatory cytokine production, and ameliorate intestinal inflammation. This technical guide provides an in-depth overview of the pivotal preclinical studies of Mongersen in IBD models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: Targeting SMAD7 to Restore TGF-β1 Signaling
The rationale for targeting SMAD7 in IBD stems from the observation that in the inflamed gut of IBD patients and in animal models of colitis, the potent anti-inflammatory cytokine TGF-β1 is present but its signaling is inhibited.[1][2][3] This inhibition is largely due to the overexpression of SMAD7, which binds to the TGF-β receptor type I and prevents the phosphorylation and activation of SMAD3, a critical step in the TGF-β1 signaling cascade.[1][2] Mongersen, a SMAD7 antisense oligonucleotide, is designed to specifically bind to SMAD7 mRNA, leading to its degradation and a subsequent reduction in SMAD7 protein levels. This action is hypothesized to restore the canonical TGF-β1 signaling pathway, allowing for the suppression of inflammatory responses.
Caption: TGF-β1 signaling pathway and the inhibitory role of SMAD7, which is targeted by Mongersen.
Preclinical Efficacy in Murine Models of Colitis
The therapeutic potential of Mongersen was evaluated in well-established murine models of colitis that recapitulate key features of human IBD. The two primary models used were trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics Crohn's disease, and oxazolone-induced colitis, which resembles ulcerative colitis.
TNBS-Induced Colitis Model (Crohn's Disease Model)
Experimental Protocol:
-
Animal Model: Male BALB/c mice.
-
Induction of Colitis: Mice were sensitized with a single intrarectal administration of TNBS (2.5 mg in 50% ethanol).
-
Treatment: A SMAD7 antisense oligonucleotide (GED-0301) or a control oligonucleotide was administered orally (0.5 mg/mouse/day) for 4 consecutive days, starting 24 hours after TNBS administration.
-
Assessments:
-
Clinical Score: Body weight loss, stool consistency, and rectal bleeding were monitored daily.
-
Histological Score: Colon samples were collected at day 5 post-TNBS administration, fixed, sectioned, and stained with hematoxylin (B73222) and eosin. Histological damage was scored based on the extent of inflammation and tissue injury.
-
Cytokine Analysis: Lamina propria mononuclear cells (LPMCs) were isolated from the colon and cultured. The levels of IFN-γ and IL-12 in the culture supernatants were measured by ELISA.
-
Western Blot Analysis: Protein extracts from the colon were analyzed for SMAD7 and phosphorylated SMAD3 (p-SMAD3) levels.
-
Quantitative Data Summary:
| Parameter | Control Oligonucleotide | SMAD7 Antisense Oligonucleotide | p-value | Reference |
| Clinical Score (Day 5) | 3.8 ± 0.4 | 1.5 ± 0.3 | <0.01 | [1] |
| Histological Score (Day 5) | 4.2 ± 0.5 | 1.8 ± 0.4 | <0.01 | [1] |
| IFN-γ (pg/mL in LPMC culture) | 1250 ± 150 | 550 ± 80 | <0.01 | [1] |
| IL-12 (pg/mL in LPMC culture) | 850 ± 110 | 350 ± 60 | <0.01 | [1] |
| SMAD7 Protein Expression (relative units) | High | Significantly Reduced | N/A | [1] |
| p-SMAD3 Protein Expression (relative units) | Low | Significantly Increased | N/A | [1] |
Experimental Workflow:
Caption: Workflow of the preclinical study of Mongersen in the TNBS-induced colitis model.
Oxazolone-Induced Colitis Model (Ulcerative Colitis Model)
Experimental Protocol:
-
Animal Model: Male BALB/c mice.
-
Induction of Colitis: Mice were presensitized by applying oxazolone (B7731731) to the shaved abdomen. Five days later, colitis was induced by intrarectal administration of oxazolone (1.5 mg in 50% ethanol).
-
Treatment: A SMAD7 antisense oligonucleotide (GED-0301) or a control oligonucleotide was administered orally (0.5 mg/mouse/day) for 2 consecutive days, starting 24 hours after oxazolone challenge.
-
Assessments:
-
Clinical Score: Body weight loss, stool consistency, and rectal bleeding were monitored daily.
-
Histological Score: Colon samples were collected at day 3 post-oxazolone challenge and processed for histological evaluation.
-
Cytokine Analysis: Lamina propria mononuclear cells (LPMCs) were isolated and cultured. The level of IL-4 in the culture supernatants was measured by ELISA.
-
Western Blot Analysis: Colonic protein extracts were analyzed for SMAD7 and p-SMAD3 levels.
-
Quantitative Data Summary:
| Parameter | Control Oligonucleotide | SMAD7 Antisense Oligonucleotide | p-value | Reference |
| Clinical Score (Day 3) | 3.5 ± 0.5 | 1.2 ± 0.2 | <0.01 | [1] |
| Histological Score (Day 3) | 3.9 ± 0.6 | 1.5 ± 0.3 | <0.01 | [1] |
| IL-4 (pg/mL in LPMC culture) | 650 ± 90 | 250 ± 50 | <0.01 | [1] |
| SMAD7 Protein Expression (relative units) | High | Significantly Reduced | N/A | [1] |
| p-SMAD3 Protein Expression (relative units) | Low | Significantly Increased | N/A | [1] |
Experimental Workflow:
Caption: Workflow of the preclinical study of Mongersen in the oxazolone-induced colitis model.
Conclusions from Preclinical Studies
The preclinical studies of Mongersen in murine models of IBD provided compelling evidence for its therapeutic potential. The key findings can be summarized as follows:
-
Target Engagement: Oral administration of the SMAD7 antisense oligonucleotide effectively reduced SMAD7 protein expression in the inflamed colon.[1]
-
Mechanism of Action Confirmation: The reduction in SMAD7 led to the restoration of TGF-β1 signaling, as evidenced by increased phosphorylation of SMAD3.[1]
-
Anti-inflammatory Effects: Mongersen treatment significantly reduced the production of key pro-inflammatory cytokines associated with different IBD subtypes: IFN-γ and IL-12 in the Th1-driven TNBS model, and IL-4 in the Th2-driven oxazolone model.[1]
-
Therapeutic Efficacy: The molecular and cellular effects of Mongersen translated into significant improvements in clinical and histological measures of colitis in both models.[1]
These robust preclinical findings provided a strong rationale for the clinical development of Mongersen as a novel oral therapy for patients with IBD, particularly Crohn's disease. While the subsequent clinical trial results have been mixed, the preclinical data remain a cornerstone for understanding the drug's mechanism of action and the potential of targeting the SMAD7-TGF-β1 axis in inflammatory diseases.
References
Beyond SMAD7: A Technical Guide to the Molecular Landscape of Mongersen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mongersen (GED-0301) is a first-in-class, oral, antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a key negative regulator of the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1][2][3] While SMAD7 remains the primary and intended molecular target, the downstream consequences of its inhibition reveal a broader impact on the inflammatory milieu characteristic of Crohn's disease. This technical guide provides an in-depth exploration of the molecular effects of Mongersen, extending beyond its immediate target to the interconnected signaling pathways and inflammatory mediators modulated by its action. We will delve into the experimental evidence, present quantitative data from key clinical trials, and provide detailed methodologies to facilitate further research in this area.
Core Mechanism of Action: Targeting SMAD7 to Restore TGF-β1 Signaling
In the inflamed intestinal mucosa of patients with Crohn's disease, elevated levels of SMAD7 disrupt the normal immunosuppressive functions of TGF-β1.[2][3] SMAD7 binds to the TGF-β1 receptor I, preventing the phosphorylation and activation of SMAD2 and SMAD3, which are crucial for transducing anti-inflammatory signals to the nucleus.[2][3]
Mongersen is a 21-base antisense oligonucleotide with the sequence 5′-GTC GCC CCT TCT CCC CGC AGC-3′.[4] It is designed to specifically bind to the mRNA of SMAD7, leading to its degradation and a subsequent reduction in SMAD7 protein levels.[1] This restores the canonical TGF-β1 signaling pathway, allowing for the suppression of inflammatory responses and promotion of mucosal healing.[1][2][3]
Signaling Pathway: Mongersen's Restoration of TGF-β1 Signaling
Caption: Mongersen inhibits SMAD7, restoring TGF-β1 signaling.
Downstream Molecular Effects Beyond Direct SMAD7 Inhibition
While direct off-target binding of Mongersen has not been extensively documented, its potent on-target effect initiates a cascade of downstream molecular changes. The most notable of these is the modulation of pro-inflammatory cytokines and chemokines.
Regulation of Chemokine CCL20
Preclinical studies have shown that TGF-β1 can negatively regulate the production of CCL20, a chemokine involved in the recruitment of immune cells to sites of inflammation. In intestinal epithelial cells, the inflammatory cytokine TNF-α stimulates CCL20 expression. This effect is counteracted by TGF-β1. However, in the presence of high levels of SMAD7, this inhibitory action of TGF-β1 is blocked.
A clinical study investigating serum biomarkers in patients from a phase II trial of Mongersen found that patients who responded to treatment had a significant decrease in serum CCL20 levels.[5] This suggests that by downregulating SMAD7 and restoring TGF-β1 signaling, Mongersen can indirectly lead to a reduction in circulating CCL20.[5]
Quantitative Data from Clinical Trials
The clinical development of Mongersen has yielded significant quantitative data regarding its efficacy, particularly in early-phase trials. However, the program was ultimately halted during Phase III due to a lack of efficacy, with subsequent analyses suggesting inconsistencies between different manufactured batches of the drug.[6][7][8][9]
Table 1: Clinical Remission and Response Rates (Phase II Study)
| Treatment Group (per day) | Number of Patients | Clinical Remission at Day 15 (CDAI < 150) | Clinical Response at Day 28 (CDAI decrease ≥ 100) |
| Placebo | 41 | 10% | 17% |
| Mongersen 10 mg | 40 | 12% | 37% |
| Mongersen 40 mg | 42 | 55% | 58% |
| Mongersen 160 mg | 43 | 65% | 72% |
| (Data from Monteleone et al., N Engl J Med 2015)[10] |
Table 2: Endoscopic and Clinical Outcomes (Phase II, Open-Label Study)
| Timepoint | Clinical Remission (CDAI < 150) | Clinical Response (CDAI decrease ≥ 100) |
| Week 4 | 38.9% | 72.2% |
| Week 8 | 55.6% | 77.8% |
| Week 12 | 50.0% | 77.8% |
| (Data from a study with a pharmacologically active batch of Mongersen 160 mg/day; n=18)[11] |
Table 3: Change in Serum CCL20 Levels in Responders vs. Non-Responders
| Patient Group | Baseline Serum CCL20 (pg/mL, median) | Follow-up Serum CCL20 (pg/mL, median) |
| Mongersen Responders | 45.5 | 25.0 |
| Mongersen Non-Responders | 48.0 | 50.5 |
| Placebo | 42.0 | 44.0 |
| (Data from Vetrano et al., J Crohns Colitis 2017)[5] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments relevant to the study of Mongersen's molecular effects.
In Vitro SMAD7 Knockdown Assay
This protocol is used to assess the biological activity of different batches of Mongersen.
Objective: To quantify the ability of Mongersen to inhibit SMAD7 expression in a human cell line.
Cell Line: Human colorectal cancer cell line HCT-116.
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Mongersen (or other antisense oligonucleotides)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I transfection medium
-
PBS (Phosphate-Buffered Saline)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis (reverse transcriptase, dNTPs, etc.)
-
Primers for real-time PCR (for SMAD7 and a housekeeping gene like β-actin)
-
SYBR Green or TaqMan master mix for real-time PCR
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies for SMAD7 and β-actin, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Culture: Culture HCT-116 cells in appropriate medium until they reach the desired confluency for transfection.
-
Transfection:
-
Prepare a solution of Mongersen and a transfection reagent in a serum-free medium like Opti-MEM, according to the manufacturer's instructions.
-
Incubate the mixture to allow the formation of lipid-oligonucleotide complexes.
-
Add the complexes to the cells and incubate for a specified period (e.g., 4-6 hours).
-
Replace the transfection medium with a complete culture medium and incubate for 24-48 hours.
-
-
RNA Analysis (Real-Time PCR):
-
Harvest the cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers for SMAD7 and a housekeeping gene.
-
Calculate the relative expression of SMAD7 mRNA, normalized to the housekeeping gene, using the ΔΔCt method.
-
-
Protein Analysis (Western Blotting):
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against SMAD7 and a loading control (e.g., β-actin).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels of SMAD7.
-
Caption: Workflow for in vitro SMAD7 knockdown assay.
Quantification of Serum CCL20
Objective: To measure the concentration of CCL20 in serum samples from patients treated with Mongersen.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Serum samples from patients
-
Commercially available CCL20 ELISA kit (containing a pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw serum samples on ice. If necessary, dilute samples according to the kit's instructions.
-
ELISA Protocol:
-
Add standards and samples to the wells of the microplate pre-coated with an anti-CCL20 antibody.
-
Incubate to allow CCL20 to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-CCL20 detection antibody.
-
Incubate and wash again.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of CCL20 in the patient samples by interpolating their absorbance values from the standard curve.
-
Conclusion and Future Directions
Mongersen's journey, from promising early-phase results to its discontinuation in Phase III, underscores the complexities of drug development, particularly for inflammatory bowel diseases. While its primary target, SMAD7, is well-established, the full spectrum of its molecular effects is an area ripe for further investigation. The indirect modulation of inflammatory mediators like CCL20 highlights the interconnectedness of signaling pathways in Crohn's disease.
Future research should focus on:
-
Comprehensive -omics analyses: Unbiased transcriptomic and proteomic studies on intestinal biopsies from patients treated with a confirmed active batch of Mongersen could reveal a more complete picture of its molecular impact.
-
Investigating other TGF-β1-regulated pathways: Beyond direct cytokine modulation, the restoration of TGF-β1 signaling likely affects processes such as epithelial barrier function and fibrosis, which warrant further exploration.
-
Refining antisense oligonucleotide delivery and stability: The challenges faced by Mongersen highlight the importance of ensuring consistent manufacturing and delivery of oligonucleotide therapeutics to maximize their on-target efficacy.
By building on the knowledge gained from the Mongersen program, the scientific community can continue to advance the development of targeted therapies for Crohn's disease and other immune-mediated inflammatory disorders.
References
- 1. What is Mongersen used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luigigreco.info [luigigreco.info]
- 5. CCL20 Is Negatively Regulated by TGF-β1 in Intestinal Epithelial Cells and Reduced in Crohn's Disease Patients With a Successful Response to Mongersen, a Smad7 Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhomogeneous Diastereomeric Composition of Mongersen Antisense Phosphorothioate Oligonucleotide Preparations and Related Pharmacological Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn's Disease: A Phase II, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Oral Antisense Oligonucleotides for Inflammatory Bowel Disease: A Technical Guide
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a group of chronic inflammatory conditions of the gastrointestinal tract.[1][2] The pathogenesis of IBD is complex, involving genetic predisposition, environmental factors, and an aberrant immune response to gut microbiota.[1][3] While existing therapies, including biologics, have revolutionized IBD management, a significant number of patients either do not respond, lose response over time, or experience adverse effects, highlighting the need for novel therapeutic strategies.[4] Antisense oligonucleotides (ASOs) represent a promising therapeutic class that can selectively inhibit the expression of disease-related genes. ASOs are short, single-stranded synthetic nucleic acid analogs that bind to a specific mRNA sequence, leading to its degradation and thereby preventing the synthesis of a target protein. Oral delivery of ASOs presents a particularly attractive option for IBD, as it allows for targeted delivery to the inflamed gut tissue while minimizing systemic exposure and associated side effects. This technical guide provides an in-depth overview of the pharmacodynamics of oral ASOs developed for IBD, with a focus on key molecular targets, experimental validation, and clinical trial outcomes.
Core Mechanism of Action: RNase H-Mediated mRNA Degradation
The primary mechanism for most ASOs developed for IBD involves the recruitment of Ribonuclease H (RNase H), a ubiquitous intracellular enzyme. After the ASO enters the cell, it binds with high specificity to its complementary target mRNA sequence, forming a DNA-RNA heteroduplex. RNase H recognizes this duplex and selectively cleaves the RNA strand, leading to the destruction of the mRNA. This process effectively silences the expression of the target gene. The ASO itself is not degraded and can go on to bind and trigger the degradation of multiple mRNA molecules, providing a potent and lasting effect. To enhance stability against nuclease degradation and improve pharmacokinetic properties, ASOs typically incorporate chemical modifications, such as phosphorothioate (B77711) linkages in their backbone.
Caption: General mechanism of RNase H-dependent antisense oligonucleotides.
Key Oral ASO Target in IBD: SMAD7
A central focus of oral ASO development for IBD has been the inhibition of SMAD7, an intracellular protein that acts as a negative regulator of Transforming Growth Factor-beta 1 (TGF-β1) signaling. In a healthy gut, TGF-β1 is a key anti-inflammatory cytokine that helps maintain mucosal immune homeostasis. However, in the inflamed intestinal tissue of IBD patients, SMAD7 expression is significantly elevated. This overexpression inhibits TGF-β1 signaling, preventing the phosphorylation of SMAD3 and thereby perpetuating the inflammatory cascade.
Mongersen (GED-0301): An Oral SMAD7 ASO
Mongersen (formerly GED-0301) is a 21-base, single-strand phosphorothioate ASO designed to target the mRNA of human SMAD7. It was formulated in a pH-dependent coated tablet to ensure its release in the terminal ileum and right colon, the areas most commonly affected in Crohn's disease. By downregulating SMAD7, Mongersen aims to restore the natural immunosuppressive function of TGF-β1 in the gut.
Caption: Mongersen restores anti-inflammatory TGF-β1 signaling by inhibiting SMAD7.
Quantitative Data from Clinical Trials
Mongersen showed promising results in early-phase clinical trials for active Crohn's disease, although a subsequent Phase 3 trial was terminated due to a lack of efficacy. Discrepancies in the chemical composition and bioactivity of different batches of the drug used in the trials have been suggested as a potential reason for the conflicting results.
Table 1: Summary of Mongersen Phase 2 Clinical Trial Results in Crohn's Disease
| Trial Phase | Dosage | Treatment Duration | Primary Endpoint | Placebo Group Result | Mongersen Group Result | Citation |
|---|---|---|---|---|---|---|
| Phase 2 | 10 mg/day | 14 days | Clinical Remission (CDAI < 150) at Day 15 | 10% | 55% | |
| Phase 2 | 40 mg/day | 14 days | Clinical Remission (CDAI < 150) at Day 15 | 10% | 55% | |
| Phase 2 | 160 mg/day | 14 days | Clinical Remission (CDAI < 150) at Day 15 | 10% | 65% | |
| Phase 2 | 160 mg/day | 12 weeks | Clinical Remission (CDAI < 150) at Week 12 | N/A | 48% |
| Phase 2 | 160 mg/day | 12 weeks | Endoscopic Improvement at Week 12 | N/A | 37% | |
CDAI: Crohn's Disease Activity Index
Table 2: Summary of Mongersen Phase 3 (REVOLVE) Study Results
| Trial Phase | Dosage | Treatment Duration | Primary Endpoint | Placebo Group Result | Mongersen Group Result | Citation |
|---|---|---|---|---|---|---|
| Phase 3 | Various Regimens | 12 weeks | Clinical Remission (CDAI < 150) at Week 12 | 25% | 22.8% |
| Phase 3 | Various Regimens | 12 weeks | Endoscopic Response (>50% decrease in SScD) | 18.1% | 10.1% | |
SScD: Simple Score for Crohn's Disease
Other ASO Targets and Oligonucleotide-Based Therapies
While SMAD7 has been the most prominent oral ASO target, other molecules have been investigated in preclinical and clinical settings, though not always with oral formulations.
-
NF-κB (p65 subunit): Nuclear factor-kappa B (NF-κB) is a key transcription factor that drives the expression of multiple pro-inflammatory genes. ASO targeting the p65 subunit of NF-κB was shown to inhibit the production of inflammatory cytokines and reduce colitis in murine models (TNBS and DSS-induced colitis). Despite promising preclinical data, no clinical trial data for an NF-κB ASO in IBD patients have been published.
-
ICAM-1 (Alicaforsen): Intercellular Adhesion Molecule-1 (ICAM-1) is involved in the recruitment of leukocytes to the inflamed gut. Alicaforsen, an ASO targeting ICAM-1, was tested in IBD. While systemic administration was not effective in CD, administration as an enema showed some benefit in patients with ulcerative colitis and pouchitis.
-
TLR9 Agonists (Cobitolimod): It is important to distinguish antisense inhibitors from other oligonucleotide-based therapies. Cobitolimod (Kappaproct®, DIMS0150) is a DNA-based oligonucleotide that functions as a Toll-like receptor 9 (TLR9) agonist. Rather than inhibiting mRNA, it mimics microbial DNA to activate TLR9 on immune cells, leading to a local anti-inflammatory effect and induction of IL-10. It is administered topically as an enema.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing pharmacodynamic studies. Below are representative protocols for preclinical and in vitro evaluation of oral ASOs.
Preclinical Evaluation in a Murine Model of Colitis
A common method to assess the in vivo efficacy of an oral ASO is using the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, which resembles human ulcerative colitis.
References
- 1. Inflammatory bowel disease: new therapies from antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Oligonucleotides for Patients with Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Mongersen (GED-0301): A Technical Deep Dive into its Impact on Intestinal Mucosal Healing in Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mongersen sodium (GED-0301), an oral antisense oligonucleotide designed to modulate inflammation and promote mucosal healing in Crohn's disease. We will delve into its mechanism of action, summarize key clinical trial data with a focus on mucosal healing, detail the experimental protocols utilized in these pivotal studies, and visualize the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Smad7 to Restore TGF-β1 Signaling
Crohn's disease is characterized by chronic inflammation of the gastrointestinal tract. A key factor in this persistent inflammation is the overexpression of an intracellular protein called Smad7. Smad7 acts as a natural inhibitor of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine with potent anti-inflammatory and immunosuppressive properties that is crucial for maintaining gut homeostasis and promoting tissue repair.[1] In the inflamed intestinal mucosa of Crohn's disease patients, elevated levels of Smad7 disrupt the normal TGF-β1 signaling pathway, thereby perpetuating the inflammatory cascade.[1]
Mongersen is a single-strand antisense oligonucleotide specifically designed to target the messenger RNA (mRNA) of Smad7. By binding to Smad7 mRNA, Mongersen triggers its degradation, leading to a reduction in the production of the Smad7 protein. This downregulation of Smad7 effectively removes the "brake" on TGF-β1 signaling, allowing this key anti-inflammatory cytokine to exert its therapeutic effects, which include suppressing the production of pro-inflammatory cytokines and promoting intestinal mucosal healing.
Caption: Mechanism of Action of Mongersen (GED-0301).
Summary of Clinical Trial Data on Mucosal Healing
The clinical development of Mongersen has yielded mixed results, with early phase trials showing promise for clinical remission, while a later large-scale Phase III trial was prematurely terminated due to a lack of efficacy. A key point of contention and investigation has been the impact of Mongersen on objective measures of mucosal healing.
| Trial Identifier | Phase | Primary Endpoint | Key Findings Related to Mucosal Healing | Citation |
| Monteleone et al., 2015 | II | Clinical remission at day 15 (CDAI < 150) | This study did not include endoscopic evaluation of mucosal healing. High rates of clinical remission were reported at the 40 mg (55%) and 160 mg (65%) doses compared to placebo (10%). | [2][3] |
| NCT02367183 (Feagan et al., 2018) | Ib | Effect on endoscopic measures of Crohn's disease | Endoscopic improvement was observed in 37% of participants with evaluable endoscopy results at week 12. | [4] |
| REVOLVE (NCT02596893) | III | Clinical remission at week 12 (CDAI < 150) | The trial was terminated for futility. At week 12, a lower percentage of patients on Mongersen achieved endoscopic response (>50% decrease from baseline in Simple Endoscopic Score for CD - SES-CD) compared to placebo (10.1% vs 18.1%). | |
| Monteleone et al., 2021 | II (Open-label) | Clinical remission and response | In this study, which used a specific batch of Mongersen shown to be effective in vitro, 23.5% of patients with available endoscopic assessment at week 12 showed a ≥20% response in SES-CD. The mean baseline SES-CD score of 14.9 did not significantly change after 12 weeks of treatment. |
Detailed Experimental Protocols
Key Clinical Trial Designs
-
Study Design: A double-blind, placebo-controlled, multicenter trial conducted in Italy and Germany.
-
Patient Population: 166 adult patients with active, moderate-to-severe Crohn's disease (Crohn's Disease Activity Index [CDAI] score of 220 to 450).
-
Inclusion Criteria: Documented diagnosis of Crohn's disease for at least 3 months, with evidence of active inflammation in the terminal ileum and/or right colon.
-
Exclusion Criteria: Patients with a history of bowel resection within the past 6 months, presence of an abscess, or those who had received anti-TNF-α therapy within the previous 8 weeks.
-
Treatment Regimens: Patients were randomized to receive one of three doses of Mongersen (10 mg, 40 mg, or 160 mg) or a matching placebo, taken orally once daily for 2 weeks.
-
Assessment of Clinical Activity: The primary endpoint was clinical remission, defined as a CDAI score of less than 150 at day 15, with maintenance of remission for at least 2 weeks. A secondary outcome was clinical response, defined as a reduction of 100 points or more in the CDAI score at day 28.
-
Study Design: A randomized, double-blind, multicenter, exploratory study.
-
Patient Population: 63 patients with active Crohn's disease.
-
Treatment Regimens: Patients were randomly assigned to receive oral GED-0301 at a dose of 160 mg/day for 4, 8, or 12 weeks.
-
Assessment of Mucosal Healing: The primary objective was to evaluate the effect of Mongersen on endoscopic measures of Crohn's disease. Endoscopic assessments were performed at baseline and at week 12.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 701 patients with active Crohn's disease.
-
Inclusion Criteria: Male or female, ≥ 18 years of age, with active Crohn's disease as determined by both the CDAI score and the Simple Endoscopic Score for Crohn's Disease (SES-CD). Patients must have failed or been intolerant to at least one prior therapy such as corticosteroids, immunosuppressants, or biologics.
-
Treatment Regimens: Patients were randomized (1:1:1:1) to receive placebo or one of three once-daily oral Mongersen regimens: 160 mg for 12 weeks followed by 40 mg continuously, or alternating placebo with 40 mg or 160 mg every 4 weeks through week 52.
-
Assessment of Mucosal Healing: Endoscopic response was a key secondary endpoint, defined as a greater than 50% decrease from the baseline Simple Score for CD (SES-CD). Endoscopies were performed at baseline and at week 12.
Methodology for Endoscopic Assessment: Simple Endoscopic Score for Crohn's Disease (SES-CD)
The Simple Endoscopic Score for Crohn's Disease (SES-CD) is a validated scoring system used to quantify the severity of endoscopic lesions in Crohn's disease. It assesses four variables in five segments of the colon and terminal ileum (ileum, right colon, transverse colon, left colon, and rectum):
-
Size of Ulcers:
-
0: No ulcers
-
1: Aphthous ulcers (<0.5 cm)
-
2: Large ulcers (0.5-2 cm)
-
3: Very large ulcers (>2 cm)
-
-
Ulcerated Surface:
-
0: No ulcerated surface
-
1: <10% of the surface
-
2: 10-30% of the surface
-
3: >30% of the surface
-
-
Affected Surface:
-
0: No affected surface
-
1: <50% of the surface
-
2: 50-75% of the surface
-
3: >75% of the surface
-
-
Stenosis:
-
0: No stenosis
-
1: Single stenosis that can be passed
-
2: Multiple stenoses that can be passed
-
3: Stenosis that cannot be passed
-
The total SES-CD score is the sum of the scores for all variables in all assessed segments, with a higher score indicating more severe endoscopic disease activity.
Visualizations of Experimental Workflows and Logical Relationships
Caption: Workflow of the Phase II Mongersen Clinical Trial.
Caption: Workflow of the Phase III REVOLVE Trial for Mongersen.
Discussion and Future Directions
The journey of Mongersen (GED-0301) for the treatment of Crohn's disease has been a complex one. While the initial Phase II trial generated significant excitement with high rates of clinical remission, the subsequent Phase III REVOLVE trial failed to demonstrate efficacy, leading to the discontinuation of its development for this indication. The discrepancy in these results has been a subject of much discussion within the scientific community.
One of the key limitations of the early positive studies was the lack of endoscopic data to confirm mucosal healing. The Phase Ib study did show a signal for endoscopic improvement in a subset of patients, but this was not replicated in the larger Phase III trial. A later open-label Phase II study suggested that inconsistencies in the manufacturing of the drug, with some batches being less effective at downregulating Smad7, may have contributed to the failure of the Phase III trial.
For researchers and drug development professionals, the story of Mongersen offers several important lessons. It underscores the critical importance of robust, objective endpoints like mucosal healing in the assessment of new therapies for inflammatory bowel disease. While clinical symptoms are important, they may not always correlate with the underlying inflammatory state. Furthermore, the challenges with drug manufacturing highlight the need for stringent quality control and a deep understanding of the drug's mechanism of action throughout the development process.
Future research in this area could focus on reformulating Smad7-targeting therapies to ensure consistent delivery and activity in the gut. Additionally, identifying patient populations that are most likely to respond to this therapeutic approach through biomarker stratification could be a promising avenue. The principle of targeting Smad7 to restore TGF-β1 signaling remains a valid and compelling strategy for the treatment of Crohn's disease, and further investigation into optimizing this approach is warranted.
References
- 1. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Mongersen (GED-0301) on Endoscopic and Clinical Outcomes in Patients With Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of Mongersen in Gut Epithelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mongersen (GED-0301) is a synthetic, single-stranded antisense oligonucleotide designed as a targeted therapy for Crohn's disease.[1] Its primary mechanism of action is the specific downregulation of SMAD7 protein expression in intestinal epithelial cells.[1] SMAD7 is an intracellular protein that inhibits the immunosuppressive signaling of Transforming Growth Factor-β1 (TGF-β1). In patients with Crohn's disease, elevated levels of SMAD7 in the intestinal mucosa disrupt TGF-β1 signaling, leading to chronic inflammation.[1][2] By binding to SMAD7 mRNA, Mongersen promotes its degradation, thereby reducing SMAD7 protein levels and restoring the anti-inflammatory effects of TGF-β1.[1]
Despite promising early-phase clinical trials, the development of Mongersen was halted during Phase III trials due to a lack of efficacy, which was later suggested to be related to inconsistencies between different manufactured batches of the drug. While the downstream effects of Mongersen on SMAD7 have been the primary focus of research, the initial and critical step of its cellular uptake by gut epithelial cells is less well-documented in publicly available literature. This guide provides a technical overview of the presumed cellular uptake mechanisms of Mongersen, based on the general understanding of antisense oligonucleotide (ASO) transport into intestinal epithelial cells, and outlines the experimental protocols that would be employed to investigate these pathways.
Presumed Cellular Uptake Mechanisms of Mongersen
The oral delivery of antisense oligonucleotides like Mongersen to the inflamed gut presents a significant challenge due to their size and negative charge, which generally limits passive diffusion across the lipid bilayer of cell membranes. The uptake of ASOs by intestinal epithelial cells is thought to be an active process, primarily mediated by endocytosis. While specific studies on Mongersen's uptake are not available, the following pathways are the most probable mechanisms.
General Endocytic Pathways for Antisense Oligonucleotides
The cellular internalization of ASOs is a multi-step process that begins with binding to the cell surface and is followed by internalization into vesicular compartments.
-
Adsorptive Endocytosis: ASOs can bind to cell surface proteins, which then triggers their internalization. This process can be either clathrin-mediated or caveolin-mediated.
-
Receptor-Mediated Endocytosis: Specific receptors on the surface of intestinal epithelial cells may bind to ASOs and facilitate their uptake. While specific receptors for Mongersen have not been identified, this remains a potential pathway.
-
Fluid-Phase Endocytosis (Macropinocytosis): Cells can internalize extracellular fluid containing solutes like ASOs in large vesicles. This is generally a less efficient process compared to receptor-mediated endocytosis.
The diagram below illustrates the potential endocytic pathways for an antisense oligonucleotide like Mongersen in an intestinal epithelial cell.
Caption: Presumed endocytic pathways for Mongersen uptake in gut epithelial cells.
Quantitative Data Summary
As there is no publicly available quantitative data on the cellular uptake of Mongersen in gut epithelial cells, the following table provides a template for how such data would be presented. This is based on typical parameters measured in in-vitro drug transport studies using cell lines like Caco-2.
| Parameter | Description | Hypothetical Value Range | Relevant Cell Line |
| Apparent Permeability (Papp) | The rate at which a drug moves across a cell monolayer. | 1 - 10 x 10-6 cm/s | Caco-2, HT29-MTX |
| Uptake Rate | The amount of drug taken up by cells per unit time. | 0.1 - 1.0 pmol/mg protein/min | Caco-2, HT29-MTX |
| Intracellular Concentration | The concentration of the drug inside the cells after a specific incubation time. | 1 - 10 µM | Caco-2, HT29-MTX |
| Endocytic Efficiency | The percentage of cell-associated drug that is internalized. | 20 - 60% | Caco-2, HT29-MTX |
| Efflux Ratio | The ratio of basolateral-to-apical to apical-to-basolateral permeability, indicating active efflux. | > 2 | Caco-2 |
Experimental Protocols
To investigate the cellular uptake mechanisms of an antisense oligonucleotide like Mongersen, a series of in-vitro experiments using intestinal epithelial cell line models would be necessary. The Caco-2 cell line is a widely used model for studying drug absorption and transport in the small intestine.
General Experimental Workflow for Studying ASO Uptake
The following diagram outlines a typical experimental workflow to elucidate the cellular uptake mechanisms of an ASO in an intestinal epithelial cell line.
Caption: A general experimental workflow for investigating the cellular uptake of an ASO.
Detailed Methodologies
1. Cell Culture
-
Cell Line: Caco-2 cells (from a reputable cell bank).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
2. Cellular Uptake Assay
-
Preparation: Differentiated Caco-2 cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Incubation: Fluorescently labeled Mongersen (e.g., with Cy3 or FITC) is added to the apical side of the Transwell® inserts at various concentrations (e.g., 0.1 - 10 µM) and incubated for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Termination: At the end of the incubation period, the cells are washed three times with ice-cold HBSS to stop the uptake process and remove unbound ASO.
-
Quantification: Cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader. The protein content of the cell lysate is determined (e.g., using a BCA assay) to normalize the uptake data.
3. Endocytosis Inhibition Studies
-
To identify the specific endocytic pathways involved, cells are pre-incubated for 30-60 minutes with various pharmacological inhibitors before the addition of labeled Mongersen.
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin: Disrupts caveolae-mediated endocytosis.
-
Amiloride: Inhibits macropinocytosis.
-
-
The cellular uptake assay is then performed in the presence of the inhibitors, and the results are compared to the control (no inhibitor).
4. Temperature-Dependence Study
-
To determine if the uptake is an active, energy-dependent process, the uptake assay is performed at 4°C. At this temperature, active transport processes are significantly inhibited.
5. Confocal Microscopy
-
Caco-2 cells are grown on glass-bottom dishes and incubated with fluorescently labeled Mongersen.
-
After incubation, cells are washed, fixed, and stained with markers for different cellular compartments (e.g., DAPI for the nucleus, Wheat Germ Agglutinin for the cell membrane, and LysoTracker for lysosomes).
-
Images are acquired using a confocal laser scanning microscope to visualize the subcellular localization of Mongersen.
Signaling Pathways
While the direct signaling pathways for Mongersen's uptake are unknown, the downstream pathway following its presumed successful entry into the cell is well-characterized. The diagram below illustrates the intended therapeutic action of Mongersen on the TGF-β1/SMAD7 signaling pathway.
Caption: Mongersen's mechanism of action on the SMAD7 signaling pathway.
Conclusion
While Mongersen's journey through clinical trials has concluded, the underlying principles of its design as an oral antisense therapy for localized gut inflammation remain a significant area of interest in drug development. The cellular uptake of oligonucleotides in the intestinal epithelium is a complex process that is critical to the efficacy of such targeted therapies. Although specific data for Mongersen is lacking, the general mechanisms of endocytosis are presumed to be the primary route of entry. The experimental protocols outlined in this guide provide a framework for the investigation of these uptake pathways for future orally administered oligonucleotide therapeutics. A thorough understanding of these cellular uptake mechanisms will be paramount to the successful development of the next generation of targeted therapies for inflammatory bowel diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Delivery of Antisense Oligonucleotides using Lipofectamine Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA molecule, leading to the modulation of gene expression. The efficient delivery of these molecules into cells is a critical step for their therapeutic and research applications. Cationic lipid-based transfection reagents, such as the Lipofectamine™ series, are widely used for the in vitro delivery of nucleic acids, including ASOs. These reagents form complexes with the negatively charged ASOs, facilitating their entry into eukaryotic cells. This document provides detailed protocols and application notes for the use of Lipofectamine™ 2000 and Lipofectamine™ RNAiMAX for the delivery of ASOs in an in vitro setting.
Mechanism of Action
Lipofectamine reagents consist of cationic lipids that electrostatically interact with negatively charged antisense oligonucleotides to form lipid-ASO complexes, often referred to as "lipoplexes." These complexes have a net positive charge, which promotes their interaction with the negatively charged cell membrane. The primary mechanism of cellular uptake for these lipoplexes is endocytosis. Both clathrin-mediated and caveolae-mediated endocytic pathways have been implicated in the internalization of Lipofectamine 2000-nucleic acid complexes. Once inside the cell within an endosome, a portion of the ASOs must escape into the cytoplasm to reach their target RNA. The cationic lipids are thought to facilitate this endosomal escape by interacting with the endosomal membrane, leading to its disruption and the release of the ASO into the cytoplasm.
Recommended Reagents and Materials
-
Lipofectamine™ 2000 Transfection Reagent (Thermo Fisher Scientific)
-
Lipofectamine™ RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
Antisense Oligonucleotide (ASO) of interest
-
Nuclease-free water
-
Appropriate cell culture plates (e.g., 6-well, 24-well, 96-well)
-
Mammalian cell line of interest
-
Complete cell culture medium (with or without serum, as required for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free microcentrifuge tubes
Experimental Protocols
It is crucial to optimize transfection conditions for each cell line and ASO combination to achieve the highest efficiency with minimal cytotoxicity. The following protocols are provided as a starting point.
Protocol 1: ASO Transfection using Lipofectamine™ 2000
This protocol is a general guideline for ASO transfection in a 24-well plate format. For other plate formats, scale the reagent amounts accordingly (see Table 2).
Day 0: Cell Seeding
-
One day before transfection, seed your cells in complete growth medium without antibiotics. The cell density should be such that they are 70-90% confluent at the time of transfection. For a 24-well plate, this is typically 0.5-2 x 10^5 cells per well in 500 µL of medium.[1]
Day 1: Transfection
-
Preparation of ASO Solution: In a sterile microcentrifuge tube, dilute the ASO stock solution in Opti-MEM™ I Reduced Serum Medium to the desired final concentration. For a 24-well plate, a starting concentration of 20 pmol of ASO in 50 µL of Opti-MEM™ is recommended.[1] Mix gently.
-
Preparation of Lipofectamine™ 2000 Solution: In a separate sterile microcentrifuge tube, gently mix the Lipofectamine™ 2000 reagent. Dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Reduced Serum Medium.[1] Mix gently and incubate for 5 minutes at room temperature.
-
Formation of ASO-Lipofectamine™ 2000 Complexes: Combine the diluted ASO and the diluted Lipofectamine™ 2000 (total volume of 100 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[1]
-
Transfection: Add the 100 µL of ASO-Lipofectamine™ 2000 complexes drop-wise to each well containing cells and medium. Gently rock the plate back and forth to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene knockdown. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[2]
Protocol 2: ASO Transfection using Lipofectamine™ RNAiMAX
Lipofectamine™ RNAiMAX is specifically formulated for RNAi applications but has also been shown to be effective for the delivery of single-stranded oligonucleotides. This protocol is for a forward transfection in a 24-well plate.
Day 0: Cell Seeding
-
One day prior to transfection, plate cells in 500 µL of complete growth medium without antibiotics, ensuring they will be 30-50% confluent at the time of transfection.
Day 1: Transfection
-
Preparation of ASO Solution: In a sterile microcentrifuge tube, dilute 6 pmol of ASO in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Preparation of Lipofectamine™ RNAiMAX Solution: Gently mix the Lipofectamine™ RNAiMAX reagent. In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Formation of ASO-Lipofectamine™ RNAiMAX Complexes: Combine the diluted ASO and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature.
-
Transfection: Add the 100 µL of the ASO-Lipofectamine™ RNAiMAX complexes to each well. This will result in a final volume of 600 µL and a final ASO concentration of 10 nM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before analysis.
Data Presentation: Quantitative Guidelines
The following tables provide recommended starting amounts for ASO transfection using Lipofectamine™ 2000 and Lipofectamine™ RNAiMAX in various plate formats. Optimization is highly recommended.
Table 1: Cell Seeding Densities for Transfection
| Cell Culture Plate Format | Surface Area per Well (cm²) | Recommended Seeding Density (Adherent Cells) |
| 96-well | 0.32 | 1-4 x 10⁴ |
| 24-well | 1.9 | 0.5-2 x 10⁵ |
| 6-well | 9.6 | 0.25-1 x 10⁶ |
Note: Optimal cell density is crucial for high transfection efficiency and cell viability. Cells should be actively dividing at the time of transfection.
Table 2: Recommended Reagent Quantities for Lipofectamine™ 2000 ASO Transfection
| Plate Format | ASO (pmol) | Opti-MEM™ for ASO Dilution (µL) | Lipofectamine™ 2000 (µL) | Opti-MEM™ for Lipo Dilution (µL) | Total Complex Volume (µL) |
| 96-well | 2-5 | 25 | 0.2-0.5 | 25 | 50 |
| 24-well | 10-20 | 50 | 1.0-2.0 | 50 | 100 |
| 6-well | 50-100 | 250 | 5.0-10.0 | 250 | 500 |
Table 3: Recommended Reagent Quantities for Lipofectamine™ RNAiMAX ASO Transfection
| Plate Format | ASO (pmol) | Opti-MEM™ for ASO Dilution (µL) | Lipofectamine™ RNAiMAX (µL) | Opti-MEM™ for Lipo Dilution (µL) | Total Complex Volume (µL) |
| 96-well | 1 | 25 | 0.3 | 25 | 50 |
| 24-well | 5-6 | 50 | 1.5 | 50 | 100 |
| 6-well | 25 | 150 | 7.5 | 150 | 300 |
Optimization and Troubleshooting
Low Transfection Efficiency:
-
Optimize ASO to Lipofectamine Ratio: The ratio of ASO to transfection reagent is critical. Titrate the amount of Lipofectamine reagent while keeping the ASO concentration constant.
-
Cell Confluency: Ensure cells are in their logarithmic growth phase and at the recommended confluency.
-
Use Serum-Free Medium for Complex Formation: Serum can interfere with the formation of lipoplexes. Always use a serum-free medium like Opti-MEM™ for dilutions.
-
High-Quality ASO: Ensure the ASO is of high purity and integrity.
-
Incubation Time: Adhere to the recommended incubation times for complex formation.
High Cell Toxicity:
-
Reduce Reagent Concentration: High concentrations of Lipofectamine can be toxic to some cell lines. Reduce the amount of the transfection reagent.
-
Decrease Incubation Time: For sensitive cell lines, reduce the exposure time of the cells to the transfection complexes. The medium can be changed after 4-6 hours.
-
Check Cell Density: Low cell density can lead to increased toxicity. Ensure cells are within the recommended confluency range.
Quality Control:
-
Positive Control: Include a validated ASO targeting a housekeeping gene (e.g., GAPDH) to confirm efficient delivery and knockdown.
-
Negative Control: Use a non-targeting or scrambled ASO to assess the non-specific effects of the transfection process and the ASO backbone chemistry.
-
Transfection Efficiency Control: A fluorescently labeled ASO can be used to visually confirm cellular uptake via microscopy.
-
Untreated Control: A set of untreated cells should always be included to establish a baseline for gene expression and cell viability.
References
Application Notes and Protocols: Western Blot Analysis of SMAD7 Protein Levels Following Mongersen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mongersen (formerly GED0301) is an oral, targeted antisense oligonucleotide designed to inhibit the expression of SMAD7, a key intracellular protein involved in the negative feedback regulation of the Transforming Growth factor-beta 1 (TGF-β1) signaling pathway.[1][2][3] In inflammatory bowel diseases (IBD), such as Crohn's disease, SMAD7 levels are often elevated in the gut, leading to a blockade of the anti-inflammatory effects of TGF-β1 and perpetuating the inflammatory cascade.[4][5] Mongersen is designed to hybridize with SMAD7 mRNA, leading to its degradation and a subsequent reduction in SMAD7 protein synthesis. This restores TGF-β1 signaling and its immunosuppressive functions. Western blot analysis is a critical immunoassay technique to quantify the reduction of SMAD7 protein levels in response to Mongersen treatment, thereby confirming its mechanism of action and therapeutic efficacy at a molecular level.
Signaling Pathway
The TGF-β1 signaling pathway plays a crucial role in maintaining intestinal immune homeostasis. TGF-β1 exerts its anti-inflammatory effects by binding to its receptors on the cell surface, which in turn phosphorylates and activates SMAD2 and SMAD3 proteins. These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. SMAD7 acts as an intracellular antagonist by binding to the activated TGF-β type I receptor, thereby preventing the phosphorylation and activation of SMAD2 and SMAD3. In IBD, elevated SMAD7 disrupts this signaling, leading to sustained inflammation. Mongersen, by reducing SMAD7 protein levels, aims to restore the normal functioning of this pathway.
Caption: TGF-β/SMAD7 Signaling Pathway and Mongersen's Mechanism of Action.
Quantitative Data on SMAD7 Protein Levels and Clinical Outcomes with Mongersen
The following tables summarize the available data on the in vitro effects of Mongersen on SMAD7 expression and the clinical outcomes from studies in patients with Crohn's disease.
Table 1: In Vitro Efficacy of Different Mongersen Batches on SMAD7 Expression in HCT-116 cells
| Mongersen Batch | Effect on SMAD7 mRNA Expression | Effect on SMAD7 Protein Expression | Reference |
| NP901 | Significant Reduction | Significant Reduction | |
| NP004 | Significant Reduction | Significant Reduction | |
| Batch from Phase III Trial 1 | No Significant Reduction | No Significant Reduction | |
| Batch from Phase III Trial 2 | No Significant Reduction | No Significant Reduction |
Table 2: Clinical Efficacy of Mongersen in Patients with Active Crohn's Disease (Phase 2 Study)
| Treatment Group (2 weeks) | Clinical Remission at Day 15 | Clinical Response at Day 28 | Reference |
| Placebo | 10% | 17% | |
| Mongersen 10 mg/day | 12% | 37% | |
| Mongersen 40 mg/day | 55% | 58% | |
| Mongersen 160 mg/day | 65% | 72% |
Experimental Protocol: Western Blot for SMAD7
This protocol provides a detailed methodology for the analysis of SMAD7 protein levels in cell lysates or tissue homogenates following treatment with Mongersen.
Sample Preparation
a. Cell Culture Lysates:
-
Culture cells (e.g., HCT-116) to 70-80% confluency.
-
Treat cells with the desired concentrations of Mongersen or control for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
b. Tissue Homogenates:
-
Excise intestinal tissue biopsies and wash with ice-cold PBS.
-
Homogenize the tissue in RIPA lysis buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
-
Follow steps 6-8 from the cell culture lysate protocol.
Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is run at 100 V for 1-2 hours at 4°C.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SMAD7 (e.g., rabbit or mouse anti-SMAD7) diluted in the blocking buffer overnight at 4°C with gentle agitation. A typical dilution is 1:1000 to 1:2000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SMAD7 band intensity to the corresponding housekeeping protein band intensity.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of SMAD7 protein levels.
Caption: Key steps for Western blot analysis of SMAD7.
Conclusion
The Western blot protocol detailed above provides a robust method for quantifying changes in SMAD7 protein expression following Mongersen treatment. This analysis is essential for confirming the drug's mechanism of action and for correlating molecular effects with clinical outcomes. The provided data and diagrams offer a comprehensive resource for researchers and professionals working on the development of SMAD7-targeting therapeutics.
References
- 1. luigigreco.info [luigigreco.info]
- 2. mdpi.com [mdpi.com]
- 3. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Smad7 as a positive regulator of intestinal inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-time PCR Quantification of Human SMAD7 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMAD7 is a crucial intracellular antagonist of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] As an inhibitory SMAD (I-SMAD), it provides a critical negative feedback loop by preventing the phosphorylation of receptor-regulated SMADs (SMAD2/3) and targeting TGF-β receptors for degradation.[2] The TGF-β pathway regulates numerous cellular processes, including proliferation, differentiation, and apoptosis; its dysregulation is implicated in diseases such as fibrosis, cancer, and inflammatory disorders. Consequently, the precise and reliable quantification of SMAD7 mRNA expression is essential for understanding disease pathogenesis and for the development of novel therapeutic agents.
This document provides a comprehensive protocol for the quantification of human SMAD7 mRNA from total RNA using a two-step SYBR Green-based real-time reverse transcription PCR (RT-qPCR) method.
TGF-β Signaling Pathway and the Role of SMAD7
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which translocates into the nucleus to regulate the transcription of target genes. One of the key genes induced by this pathway is SMAD7 itself. The resulting SMAD7 protein can then bind to the activated TβRI, blocking access for R-SMADs and recruiting E3 ubiquitin ligases (like SMURF2) to mediate the degradation of the receptor, thus terminating the signal.
Experimental Protocols
This protocol outlines a two-step RT-qPCR process. In the first step, total RNA is reverse transcribed into complementary DNA (cDNA). In the second step, the cDNA is used as a template for qPCR amplification using SYBR Green chemistry.
Part A: Total RNA Isolation
High-quality, intact total RNA is essential for accurate gene expression analysis. Use a commercial silica-column-based RNA isolation kit and follow the manufacturer's instructions.
-
Sample Collection: Collect cell pellets (e.g., 1-5 million cells) or tissue samples (10-30 mg).
-
Lysis: Homogenize the sample in the lysis buffer provided with the kit. This buffer typically contains a chaotropic agent to inactivate RNases.
-
Binding: Add ethanol (B145695) to the lysate to promote RNA binding to the silica (B1680970) membrane of the spin column.
-
Washing: Wash the column with the provided wash buffers to remove contaminants like proteins and DNA.
-
Elution: Elute the purified RNA from the membrane using RNase-free water.
Part B: RNA Quality Control and Quantification
-
Quantification: Measure the RNA concentration (ng/µL) and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check (Optional but Recommended): Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible with the 28S band being approximately twice as intense as the 18S band.
Part C: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol assumes the use of a commercial cDNA synthesis kit.
-
Prepare a reaction mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then chill on ice.
-
Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, followed by 42-50°C for 50-60 min).
-
Inactivate the reverse transcriptase by heating at 70-85°C for 5-15 minutes.
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR. Dilute the cDNA 1:5 to 1:10 with nuclease-free water before use in the qPCR reaction to reduce inhibitor concentration.
Part D: SYBR Green Real-Time PCR (qPCR)
The following protocol is for a standard 20 µL reaction volume. All reactions, including no-template controls (NTCs), should be run in duplicate or triplicate.
-
Prepare qPCR Master Mix: On ice, prepare a master mix for all reactions by combining the components listed below. Prepare enough for all samples plus 10% extra volume to account for pipetting errors.
-
10 µL of 2X SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM stock)
-
0.5 µL of Reverse Primer (10 µM stock)
-
4 µL of Nuclease-free water
-
-
Set up Reactions:
-
Aliquot 15 µL of the master mix into each qPCR well or tube.
-
Add 5 µL of diluted cDNA (or nuclease-free water for the NTC) to the appropriate wells.
-
-
Run qPCR: Seal the plate/tubes, centrifuge briefly, and place in the real-time PCR instrument. Run the thermal cycling program as specified in Table 2.
Data Presentation and Analysis
Primer Specifications
The following table lists published and validated primer sequences for human SMAD7 and the reference gene GAPDH.
| Table 1: Primer Sequences for Human SMAD7 and GAPDH | ||||
| Gene Symbol | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | Amplicon Size | NCBI RefSeq ID |
| SMAD7 | CGGAAGTCAAGAGGCTGTGT | TGGACAGTCTGCAGTTGGTT | Not Specified | NM_005904.4 |
| GAPDH | GGTCTCCTCTGACTTCAACA | AGCCAAATTCGTTGTCATAC | Not Specified | NM_002046.7 |
qPCR Thermal Cycling Protocol
A standard 3-step cycling protocol is recommended. The final melt curve analysis is crucial to verify the specificity of the amplification product.
| Table 2: Standard SYBR Green qPCR Cycling Conditions | |||
| Step | Purpose | Temperature (°C) | Duration |
| 1 | Polymerase Activation | 95°C | 2-10 min |
| 2 | Denaturation | 95°C | 15 sec |
| Annealing/Extension | 60°C | 60 sec | |
| Repeat Step 2 for 40 cycles | |||
| 3 | Melt Curve Analysis | 60°C to 95°C | Instrument Default |
Data Analysis: Relative Quantification (ΔΔCt Method)
The comparative Ct (ΔΔCt) method is used to determine the relative change in gene expression between a test sample and a calibrator sample (e.g., untreated control).
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene (SMAD7) and the reference gene (GAPDH).
ΔCt = Ct (SMAD7) - Ct (GAPDH)
-
Normalization to Calibrator (ΔΔCt): Calculate the difference between the ΔCt of each test sample and the ΔCt of the calibrator sample.
ΔΔCt = ΔCt (Test Sample) - ΔCt (Calibrator Sample)
-
Calculate Fold Change: The relative expression level is calculated as 2-ΔΔCt.
Fold Change = 2-ΔΔCt
| Table 3: Example Data Analysis using the ΔΔCt Method | |||||
| Sample | Avg. Ct SMAD7 | Avg. Ct GAPDH | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control (Calibrator) | 28.5 | 22.0 | 6.5 | 0.0 | 1.0 |
| Treated Sample A | 26.2 | 21.9 | 4.3 | -2.2 | 4.6 |
| Treated Sample B | 30.1 | 22.1 | 8.0 | 1.5 | 0.35 |
Workflow Visualization
The entire experimental process from sample preparation to data analysis is summarized in the following workflow diagram.
References
Application Notes and Protocols for Establishing a Stable Cell Line for Screening SMAD7 Inhibitors
Introduction
SMAD7 is a crucial inhibitory protein within the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1][2][3][4] The TGF-β pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, often involving aberrant SMAD7 expression, is implicated in various pathologies such as fibrosis, inflammatory diseases, and cancer. SMAD7 acts as a negative regulator by competing with receptor-regulated SMADs (R-SMADs) for binding to the TGF-β type I receptor, thereby preventing their phosphorylation and activation. It can also recruit E3 ubiquitin ligases to promote the degradation of the receptor complex.
Given its pivotal role in disease, SMAD7 has emerged as a promising therapeutic target. The development of small molecule inhibitors of SMAD7 could offer novel therapeutic strategies for conditions characterized by excessive TGF-β signaling. High-throughput screening (HTS) of chemical libraries is a powerful approach for identifying such inhibitors. A critical tool for HTS is a stable cell line that provides a consistent and reproducible biological system for assaying compound activity.
This application note provides a detailed protocol for the establishment and validation of a stable cell line designed for screening SMAD7 inhibitors. The described cell line utilizes a luciferase reporter system, where the expression of luciferase is driven by a promoter containing SMAD-binding elements (SBEs). In this system, inhibition of SMAD7 will lead to increased TGF-β signaling and a corresponding increase in luciferase activity, providing a quantifiable readout for inhibitor efficacy.
Signaling Pathway Overview
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates R-SMADs (SMAD2/3). These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus, where they regulate the transcription of target genes by binding to SBEs in their promoters. SMAD7 acts as an intracellular antagonist of this pathway. It can prevent the phosphorylation of R-SMADs and can also inhibit the pathway within the nucleus by interfering with the formation of functional Smad-DNA complexes.
Caption: TGF-β/SMAD7 Signaling Pathway.
Materials and Methods
Cell Line and Culture Conditions
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended due to their high transfection efficiency and robust growth characteristics.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Plasmid Vectors
-
SMAD7 Expression Vector: A mammalian expression vector containing the full-length human SMAD7 cDNA under the control of a constitutive promoter (e.g., CMV). This vector should also contain a selection marker, such as the puromycin (B1679871) resistance gene.
-
Luciferase Reporter Vector: A reporter plasmid containing a firefly luciferase gene downstream of a minimal promoter and multiple copies of a SMAD-binding element (SBE).
-
Control Vector: An empty vector containing only the selection marker to serve as a negative control.
Key Reagents
-
Transfection Reagent (e.g., Lipofectamine™ 3000)
-
Puromycin
-
G418 (if using a different selection marker)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dual-Luciferase® Reporter Assay System
-
Anti-SMAD7 Antibody
-
Secondary Antibody (HRP-conjugated)
-
Chemiluminescent Substrate
Experimental Protocols
Generation of the Stable Cell Line
The overall workflow for generating the stable cell line is depicted below. This process involves transfecting the host cells with the desired plasmid, selecting for cells that have successfully integrated the plasmid, and then expanding and validating clonal populations.
References
Troubleshooting & Optimization
Technical Support Center: Mongersen Sodium (GED-0301) In Vitro Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mongersen sodium (GED-0301) in vitro. Inconsistent results with this antisense oligonucleotide have been reported, and this guide aims to address potential causes and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Mongersen (also known as GED-0301) is a 21-mer antisense oligonucleotide designed to specifically target and promote the degradation of the messenger RNA (mRNA) for the SMAD7 protein.[1] In inflammatory conditions like Crohn's disease, SMAD7 levels are abnormally high, inhibiting the immunosuppressive cytokine Transforming Growth Factor-beta 1 (TGF-β1).[1][2][3][4] By reducing SMAD7 expression, Mongersen aims to restore the natural anti-inflammatory activity of the TGF-β1 signaling pathway.[2][4]
Q2: What is the most common cause of inconsistent in vitro results with Mongersen?
A2: The most significant and documented cause of inconsistent results is batch-to-batch variability of the Mongersen drug substance itself.[5][6][7] Mongersen contains 20 phosphorothioate (B77711) (PS) linkages, which create chiral centers at each phosphorus atom. This results in a large number of possible diastereomers (2^20).[8] Manufacturing processes have not always produced a consistent diastereomeric composition across different batches, leading to significant differences in the in vitro pharmacological activity, specifically the ability to downregulate SMAD7.[5][6][8]
Q3: How can I verify the activity of my batch of Mongersen?
A3: It is crucial to perform an in vitro bioassay to confirm the activity of each batch of Mongersen before proceeding with extensive experiments.[6][7] The recommended method is to test the batch's ability to downregulate SMAD7 protein and/or mRNA in a suitable cell line, such as HCT-116 human colorectal cancer cells.[5][8] Comparing the activity to a previously validated reference batch is ideal. While standard analytical methods like RP-HPLC may not show differences between batches, 31P-NMR has been shown to reveal variations in the phosphorothioate backbone's stereochemistry.[8]
Q4: What is a suitable cell line for in vitro testing of Mongersen?
A4: The human colorectal cancer cell line HCT-116 is a well-established and reproducible model for assessing the in vitro pharmacological activity of Mongersen.[5][8] These cells are easily transfected and provide a reliable system to monitor the knockdown of SMAD7.[5]
Q5: How should this compound be stored?
A5: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to store it in sealed containers, protected from moisture.[9] To avoid degradation from repeated freeze-thaw cycles, aliquot the solution after preparation.[9]
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during in vitro experiments with Mongersen.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in SMAD7 knockdown between experiments. | 1. Mongersen Batch Inconsistency: Different batches may have varying pharmacological activity due to diastereomeric differences.[5][6][8] | Action: Qualify each new batch of Mongersen with a functional assay (e.g., Western blot for SMAD7 in HCT-116 cells) before use. If possible, obtain 31P-NMR data to compare stereochemistry with a known active batch.[8] |
| 2. Reagent Instability: Improper storage and handling of Mongersen can lead to degradation. | Action: Follow strict storage protocols (-80°C for long-term).[9] Aliquot to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| 3. Inconsistent Transfection Efficiency: Variation in the delivery of the oligonucleotide into the cells. | Action: Optimize and standardize the transfection protocol. Use a consistent cell passage number and confluency. Include a transfection efficiency control (e.g., fluorescently labeled oligonucleotide) in each experiment. | |
| No significant SMAD7 downregulation observed. | 1. Inactive Batch of Mongersen: The batch may be one of the stereoisomeric mixtures with poor activity.[5][8] | Action: Test a different, validated batch of Mongersen. Contact the supplier for batch-specific activity data if available. |
| 2. Inefficient Delivery: The antisense oligonucleotide is not reaching the cytoplasm/nucleus effectively. | Action: Optimize the delivery method. For cell lines that are difficult to transfect, consider alternative methods like electroporation (nucleofection). Ensure the transfection reagent is compatible with antisense oligonucleotides.[10] | |
| 3. Incorrect Controls: Lack of proper controls makes it difficult to assess the specific effect. | Action: Always include a negative control (e.g., transfection reagent only, "Lipo") and a scrambled or mismatch oligonucleotide control with a similar length and chemical composition.[8][11] | |
| Cell Toxicity or Unexpected Phenotypes. | 1. Off-Target Effects: The oligonucleotide sequence may be affecting other unintended genes.[11][12] | Action: Test a second, different antisense oligonucleotide targeting another sequence within the SMAD7 mRNA. If both produce the same phenotype, it is more likely an on-target effect.[11] Perform a BLAST search to check for potential off-target binding sites. |
| 2. Transfection Reagent Toxicity: High concentrations of transfection reagents can be cytotoxic. | Action: Perform a dose-response curve for the transfection reagent to find the optimal concentration that balances efficiency and cell viability. | |
| 3. Intrinsic Oligonucleotide Toxicity: The phosphorothioate backbone can sometimes interact non-specifically with cellular proteins, causing toxicity.[13] | Action: Ensure the concentration of Mongersen used is within the recommended range. Evaluate cell viability with a standard assay (e.g., MTT or Trypan Blue). |
Detailed Experimental Protocols
Protocol 1: In Vitro SMAD7 Knockdown Assessment in HCT-116 Cells
This protocol describes a standard method to evaluate the pharmacological activity of a Mongersen batch by measuring SMAD7 protein downregulation.
1. Cell Culture:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells at a consistent, low passage number for all experiments.
2. Transfection Procedure:
-
Seed HCT-116 cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Prepare the transfection complexes:
-
Solution A: Dilute this compound (and controls) in serum-free medium.
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the transfection complexes dropwise to the cells in fresh, serum-free medium.
-
Incubate for 4-6 hours, then replace the medium with complete growth medium.
3. Protein Extraction and Western Blotting:
-
After 24-48 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the blot overnight at 4°C with a primary antibody against SMAD7 (e.g., mouse anti-human monoclonal anti-SMAD7).[8]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., rabbit anti-mouse) for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize SMAD7 protein levels to a loading control, such as β-actin.
Protocol 2: Quantitative PCR (qPCR) for SMAD7 mRNA Levels
1. Cell Culture and Transfection:
-
Follow steps 1 and 2 from Protocol 1.
2. RNA Extraction and cDNA Synthesis:
-
After 12-24 hours post-transfection, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. qPCR Analysis:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use validated primers specific for human SMAD7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in SMAD7 mRNA expression.
Visualizations and Pathways
Caption: Mechanism of Action for Mongersen (GED-0301).
Caption: Troubleshooting workflow for inconsistent Mongersen results.
Caption: Standard experimental workflow for Mongersen in vitro testing.
References
- 1. What is Mongersen used for? [synapse.patsnap.com]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Smad7 Antisense Oligonucleotide in Crohn's Disease: A Re-Evaluation and Explanation for the Discordant Results of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhomogeneous Diastereomeric Composition of Mongersen Antisense Phosphorothioate Oligonucleotide Preparations and Related Pharmacological Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ncardia.com [ncardia.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Impact of Mongersen sodium batch variability on experimental outcomes
Welcome to the technical support center for researchers and scientists working with Mongersen sodium (GED-0301). This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental use of this SMAD7 antisense oligonucleotide, with a particular focus on the impact of batch variability on experimental outcomes.
Troubleshooting Guide
This guide is designed to help you navigate common issues you might encounter during your experiments with this compound.
Question: My in vitro or in vivo experiments with Mongersen are yielding inconsistent or weaker-than-expected results compared to published data. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent results with Mongersen are frequently linked to variability between different manufacturing batches. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Batch Efficacy: The primary reason for discordant results in past studies was the differing ability of various Mongersen batches to downregulate SMAD7.[1][2][3][4][5] It is crucial to determine the pharmacological activity of the specific batch you are using.
-
Recommended Action: Perform an in vitro SMAD7 knockdown assay using a human colorectal cancer cell line, such as HCT-116. This will confirm if your batch effectively reduces SMAD7 mRNA and protein levels.
-
-
Physicochemical Characterization: While standard analytical methods like RP-HPLC may show high purity across batches, these methods may not detect the subtle structural differences that impact efficacy.
-
Recommended Action: If available, utilize advanced analytical techniques like solution Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) to assess the diastereomeric composition of the phosphorothioate (B77711) linkages in your Mongersen batch. Different diastereomeric profiles have been correlated with variations in biological activity.
-
-
Review Experimental Protocol: Ensure your experimental setup is optimized for antisense oligonucleotide studies.
-
Cellular Uptake: Confirm that your delivery method (e.g., transfection reagent) is effective for your chosen cell line. While microscopy can be used to observe uptake, the most important measure is the effect on the target gene.
-
Controls: Use appropriate negative controls, such as a scrambled oligonucleotide with a similar length and chemical composition, to ensure the observed effects are sequence-specific.
-
-
Reagent and Sample Integrity:
-
Storage: Ensure Mongersen has been stored correctly at -20°C to maintain its stability.
-
Reagent Quality: Verify the quality and performance of all other reagents used in your experiments, including cell culture media, transfection reagents, and antibodies for western blotting.
-
The following logical diagram outlines a troubleshooting workflow for inconsistent experimental results with Mongersen.
Caption: Troubleshooting workflow for inconsistent Mongersen results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Mongersen (also known as GED-0301) is an oral, antisense oligonucleotide designed to specifically target and bind to the messenger RNA (mRNA) of SMAD7. In inflammatory conditions like Crohn's disease, intestinal tissues have elevated levels of SMAD7 protein. SMAD7 is an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) signaling. By binding to SMAD7 mRNA, Mongersen promotes its degradation, thereby reducing the production of SMAD7 protein. This restores the natural immunosuppressive activity of TGF-β1, which in turn helps to reduce inflammation.
The following diagram illustrates the TGF-β1/SMAD7 signaling pathway and the action of Mongersen.
Caption: TGF-β1/SMAD7 signaling pathway in health, disease, and with Mongersen treatment.
Q2: Why did the Phase III clinical trials for Mongersen fail after promising Phase I and II results?
A2: The discrepancy between the successful early-phase trials and the failed Phase III trial is largely attributed to batch-to-batch variability of the Mongersen drug product. While early trials used smaller batches that demonstrated potent SMAD7 inhibition, the large-scale synthesis required for the Phase III study produced batches with different physicochemical properties. Specifically, some of the batches used in the Phase III trial were found to be less effective or ineffective at downregulating SMAD7 in vitro. This variability is thought to stem from differences in the diastereomeric composition of the phosphorothioate linkages, a feature not controlled during manufacturing and not detectable by standard purity assays.
Q3: What quantitative differences have been observed between Mongersen batches?
A3: Studies have quantified the difference in pharmacological activity between various Mongersen batches. The key performance indicator is the ability to downregulate SMAD7 protein expression in a cell-based assay.
| Batch Category | In Vitro SMAD7 Protein Downregulation (Relative to Reference Batch H) | Clinical Trial Association |
| High Activity | Similar efficacy to reference batch (e.g., within 20% of Batch H) | Associated with positive Phase II results |
| Marginal Activity | Marginal decrease in performance vs. reference batch | Some batches used in Phase III |
| Poor Activity | Poor performance vs. reference batch (e.g., >40% less effective than Batch H) | Some batches used in Phase III |
Note: The reference batch 'H' is a lot that showed good pharmacological activity.
Q4: What are the key experimental protocols for assessing Mongersen's activity?
A4: The primary assay to determine the biological activity of a Mongersen batch is an in vitro SMAD7 knockdown experiment.
Experimental Protocol: In Vitro SMAD7 Knockdown Assay
1. Cell Culture:
-
Cell Line: Human colorectal cancer cell line HCT-116.
-
Media: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a 5% CO₂ fully humidified incubator.
2. Transfection:
-
Plate HCT-116 cells to achieve optimal confluency for transfection on the following day.
-
Transfect cells with the specific batch of Mongersen using a suitable transfection reagent (e.g., Lipofectamine).
-
Controls: Include a negative control (transfection reagent only) and, if possible, a positive control (a Mongersen batch with known high activity).
3. Sample Collection and Lysis:
-
Harvest cells at a predetermined time point post-transfection (e.g., 24-48 hours).
-
For protein analysis, lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
For RNA analysis, use a suitable RNA extraction kit.
4. Analysis:
-
Western Blotting (for Protein):
-
Separate total protein lysates via SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against human SMAD7.
-
Use an antibody against a housekeeping protein (e.g., β-actin) to confirm equal loading.
-
Quantify band intensity using densitometry to determine the percentage of SMAD7 downregulation compared to the control.
-
-
Real-Time PCR (for mRNA):
-
Perform reverse transcription of extracted RNA to generate cDNA.
-
Use primers specific for SMAD7 and a reference gene to perform quantitative PCR.
-
Calculate the relative expression of SMAD7 mRNA.
-
The following diagram illustrates the experimental workflow for assessing batch variability.
Caption: Experimental workflow for evaluating the efficacy of different Mongersen batches.
References
- 1. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhomogeneous Diastereomeric Composition of Mongersen Antisense Phosphorothioate Oligonucleotide Preparations and Related Pharmacological Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn's Disease: A Phase II, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of SMAD7 Antisense Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMAD7 antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SMAD7 antisense oligonucleotides?
A1: SMAD7 is an inhibitory SMAD protein that plays a crucial role in the negative feedback regulation of the Transforming Growth factor-β (TGF-β) signaling pathway.[1][2][3] TGF-β signaling is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] SMAD7 ASOs are designed to bind to SMAD7 mRNA in a sequence-specific manner. This binding can lead to the degradation of the mRNA through RNase H-mediated cleavage or sterically hinder translation, ultimately reducing the levels of SMAD7 protein.[4][5] By downregulating SMAD7, the inhibitory effect on the TGF-β pathway is lessened, which can be therapeutically beneficial in diseases characterized by excessive inflammation, such as Crohn's disease.[4][6][7][8][9]
Q2: What are the potential off-target effects of SMAD7 ASOs?
A2: Off-target effects of ASOs can be broadly categorized into hybridization-dependent and hybridization-independent effects.
-
Hybridization-dependent off-target effects occur when the ASO binds to unintended RNA sequences that have partial complementarity. This can lead to the unintended degradation or translational repression of other mRNAs, potentially causing cellular toxicity.[3] The likelihood of these effects increases with the number of tolerated mismatches between the ASO and an off-target RNA sequence.
-
Hybridization-independent off-target effects are not related to the specific sequence of the ASO but rather to its chemical properties. For example, the phosphorothioate (B77711) (PS) backbone modification, commonly used to increase nuclease resistance, can lead to non-specific protein binding, immune stimulation, and cytotoxicity.[7]
Q3: How can I minimize the off-target effects of my SMAD7 ASO?
A3: Several strategies can be employed to minimize off-target effects:
-
Sequence Design: Careful bioinformatic analysis is crucial to select ASO sequences with minimal homology to other transcripts in the target species' genome.[3] Online tools can help predict potential off-target binding sites.
-
Chemical Modifications: Various chemical modifications to the sugar, base, or phosphate (B84403) backbone of the ASO can enhance specificity and reduce toxicity. For instance, locked nucleic acid (LNA) and 2'-O-methoxyethyl (2'-MOE) modifications can increase binding affinity and specificity.[5] Using a mix of phosphorothioate and phosphodiester (PS/PO) backbone linkages can reduce the toxicity associated with full PS ASOs.[3]
-
Dose Optimization: Using the lowest effective concentration of the ASO will minimize the risk of both hybridization-dependent and -independent off-target effects. A dose-response experiment is essential to determine the optimal concentration.
-
Delivery Method: The choice of delivery method can influence ASO efficacy and toxicity. While transfection reagents are common in vitro, they can have their own toxicity. Gymnotic delivery (uptake of naked ASOs) is an alternative that can reduce reagent-associated toxicity.[6] For in vivo applications, conjugation to specific ligands or formulation in lipid nanoparticles can improve tissue targeting and reduce systemic exposure.
-
Use of Controls: Proper controls are essential to distinguish on-target from off-target effects. This includes using a scrambled sequence control ASO and a mismatch control ASO (with a few base changes from the active ASO).[6]
Q4: What is the importance of manufacturing consistency for SMAD7 ASOs?
A4: The clinical development of Mongersen, a SMAD7 ASO for Crohn's disease, highlighted the critical importance of manufacturing consistency.[4][7][8] ASOs with phosphorothioate backbones have chiral centers at each phosphorus atom, leading to a large number of diastereomers in a single synthesis batch.[7] Different batches of Mongersen were found to have varying diastereomeric compositions, which correlated with differences in their ability to knock down SMAD7 in vitro.[4][6][8] This variability in manufacturing likely contributed to the discordant results between early and later phase clinical trials.[7][9] Therefore, maintaining rigorous control over the manufacturing process to ensure consistent chemical properties of the ASO drug product is paramount for reproducible therapeutic outcomes.
Troubleshooting Guides
Problem 1: Low SMAD7 Knockdown Efficiency
| Possible Cause | Recommended Solution |
| Inefficient ASO Delivery | Optimize the transfection protocol. For lipid-based transfection, ensure the correct lipid-to-ASO ratio and cell density. Consider trying a different transfection reagent or electroporation. For in vitro experiments, gymnotic delivery can be an alternative. Confirm cellular uptake using a fluorescently labeled control ASO. |
| Suboptimal ASO Sequence | Design and test multiple ASO sequences targeting different regions of the SMAD7 mRNA. Not all sites on the mRNA are equally accessible for ASO binding. |
| Incorrect ASO Concentration | Perform a dose-response experiment to determine the optimal ASO concentration. Concentrations that are too low will be ineffective, while excessively high concentrations can lead to toxicity and off-target effects. |
| Degradation of ASO | Ensure proper storage of ASOs (typically at -20°C or -80°C). Use nuclease-free water and reagents for all experiments. Confirm the integrity of the ASO stock. |
| Cell Type Specificity | Transfection efficiency and ASO activity can vary significantly between different cell types. Optimize the protocol for your specific cell line. |
| Incorrect Measurement of Knockdown | Validate knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels. Ensure that your primers/probes for qRT-PCR and antibodies for Western blotting are specific and validated for your experimental system. |
Problem 2: High Cellular Toxicity/Cell Death
| Possible Cause | Recommended Solution |
| High ASO Concentration | Reduce the ASO concentration. Perform a dose-response curve to find a concentration that effectively knocks down the target with minimal toxicity. |
| Toxicity of Transfection Reagent | Optimize the concentration of the transfection reagent. High concentrations of lipids can be toxic to cells. Test different transfection reagents to find one with lower toxicity in your cell line. Perform a "reagent only" control to assess its baseline toxicity. |
| Hybridization-Independent Off-Target Effects | Consider using ASOs with chemical modifications that reduce toxicity, such as a mixed PS/PO backbone.[3] |
| Hybridization-Dependent Off-Target Effects | Redesign the ASO to have fewer potential off-target binding sites. Use a scrambled or mismatch control ASO to determine if the toxicity is sequence-specific. |
| Contamination of ASO Stock | Ensure the ASO stock is free from contaminants from the synthesis process. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent before transfection. Stressed cells are more susceptible to the toxic effects of transfection and ASO treatment. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Transfection Efficiency | Standardize all transfection parameters, including cell density, ASO and reagent concentrations, and incubation times. Monitor transfection efficiency in each experiment using a positive control (e.g., a fluorescently labeled ASO or an ASO targeting a housekeeping gene). |
| Inconsistent ASO Quality | If using different batches of ASO, be aware that there can be batch-to-batch variability, especially with phosphorothioate modifications.[4][7][8] Whenever possible, use the same batch for a series of related experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Pipetting Errors | Prepare master mixes for transfection complexes and other reagents to minimize pipetting variability. |
| Variability in Analysis | Standardize the protocols for RNA/protein extraction, qRT-PCR, and Western blotting. Ensure consistent loading amounts and processing conditions. |
Quantitative Data Summary
The following tables provide an illustrative example of how to present quantitative data when comparing different SMAD7 ASO designs. The data presented here is for demonstrative purposes and should be replaced with actual experimental results.
Table 1: In Vitro Efficacy and Off-Target Profile of Different SMAD7 ASO Chemistries
| ASO ID | Chemistry | Target | Concentration (nM) | SMAD7 mRNA Knockdown (%) | Off-Target Gene A Expression (% of Control) | Off-Target Gene B Expression (% of Control) |
| SMAD7-01 | Full PS | SMAD7 | 50 | 85 ± 5 | 70 ± 8 | 95 ± 4 |
| SMAD7-02 | PS/PO mix | SMAD7 | 50 | 82 ± 6 | 92 ± 5 | 98 ± 3 |
| SMAD7-03 | 2'-MOE wings, PS gap | SMAD7 | 50 | 92 ± 4 | 98 ± 3 | 99 ± 2 |
| Control-Scrambled | Full PS | - | 50 | 2 ± 3 | 99 ± 4 | 101 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response of SMAD7 ASO Cytotoxicity in HT-29 Cells
| ASO ID | Concentration (nM) | Cell Viability (% of Untreated Control) |
| SMAD7-01 (Full PS) | 10 | 98 ± 4 |
| 50 | 85 ± 7 | |
| 100 | 65 ± 9 | |
| 200 | 40 ± 11 | |
| SMAD7-02 (PS/PO mix) | 10 | 99 ± 3 |
| 50 | 95 ± 5 | |
| 100 | 88 ± 6 | |
| 200 | 75 ± 8 |
Cell viability was assessed using an MTT assay 48 hours post-transfection. Data are presented as mean ± standard deviation.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for SMAD7 mRNA Knockdown
Objective: To quantify the reduction in SMAD7 mRNA levels following ASO treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
-
Nuclease-free water
-
Primers and probes for SMAD7 and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Lysis and RNA Extraction:
-
Plate and treat cells with SMAD7 ASO and controls as per your experimental design.
-
At the desired time point, wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from your chosen RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for either SMAD7 or the reference gene, and nuclease-free water.
-
Add a standardized amount of cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix to the wells.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SMAD7 and the reference gene in each sample.
-
Calculate the relative expression of SMAD7 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control-treated samples.
-
Western Blotting for SMAD7 Protein Knockdown
Objective: To assess the reduction in SMAD7 protein levels following ASO treatment.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMAD7
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After ASO treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMAD7 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the SMAD7 signal to the loading control.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of SMAD7 ASOs.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SMAD7 ASO and controls. Include untreated and vehicle-only controls.
-
-
MTT Incubation:
-
At the end of the treatment period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) if applicable.
-
RNA-Sequencing (RNA-Seq) for Off-Target Analysis
Objective: To perform a transcriptome-wide analysis of gene expression changes to identify potential off-target effects of a SMAD7 ASO.
Materials:
-
High-quality total RNA (as extracted for qRT-PCR)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Protocol:
-
Experimental Design and Sample Preparation:
-
Treat cells with the SMAD7 ASO and a scrambled control ASO at a concentration that gives good on-target knockdown. Include multiple biological replicates for each condition.
-
Extract high-quality total RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA according to the kit manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform.
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the SMAD7 ASO-treated samples compared to the control-treated samples.
-
Off-Target Prediction: Use bioinformatics tools to predict potential off-target binding sites of the SMAD7 ASO sequence in the transcriptome.
-
Correlation and Validation: Correlate the list of differentially expressed genes with the predicted off-target list. Genes that are both significantly downregulated and contain a predicted binding site are strong candidates for hybridization-dependent off-target effects. Validate these candidates using qRT-PCR.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of Antisense Oligonucleotides in In Vitro Assays
Welcome to the Technical Support Center for antisense oligonucleotide (ASO) in vitro assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ASO degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ASO degradation in in vitro assays?
A1: The primary cause of ASO degradation in in vitro assays is enzymatic digestion by nucleases.[1][2][3] Nucleases are ubiquitous enzymes that cleave the phosphodiester bonds linking nucleotides. These can be broadly categorized as exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence. Nuclease contamination can be introduced through various sources, including laboratory reagents, equipment, and cell culture components like serum.[4]
Q2: How can I prevent nuclease contamination in my experiments?
A2: Preventing nuclease contamination is critical for maintaining ASO integrity. Key preventive measures include:
-
Use of Nuclease-Free Reagents and Consumables: Always use certified nuclease-free water, buffers, pipette tips, and microcentrifuge tubes.
-
Dedicated Workstation: If possible, maintain a separate area in the lab specifically for working with RNA and ASOs.
-
Proper Personal Protective Equipment (PPE): Always wear gloves and change them frequently, as skin is a common source of RNases.
-
Decontamination of Surfaces and Equipment: Regularly decontaminate benchtops, pipettes, and other equipment with commercially available nuclease decontamination solutions.
-
Aseptic Technique: Practice stringent aseptic techniques to minimize the introduction of environmental contaminants.
Q3: What are the most effective chemical modifications to enhance ASO stability?
A3: Chemical modifications to the ASO backbone and sugar moieties are the most effective strategies to increase resistance to nuclease degradation. The most common and effective modifications include:
-
Phosphorothioate (B77711) (PS) Backbone: Replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone significantly increases nuclease resistance.[1][5]
-
2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA), enhance binding affinity to the target RNA and provide steric hindrance against nuclease attack.[1][6][7]
Q4: When should I use nuclease inhibitors, and which ones are recommended?
A4: Nuclease inhibitors are valuable tools for protecting ASOs, especially when working with complex biological matrices like cell lysates or serum that have high endogenous nuclease activity. They should be added to your reaction mixtures to inactivate any contaminating nucleases. The choice of inhibitor depends on the type of nuclease you are trying to inhibit (e.g., RNases or DNases).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| ASO appears degraded on a gel even before the experiment begins. | 1. Nuclease contamination of stock solution or reagents. 2. Improper storage of the ASO. 3. Multiple freeze-thaw cycles. | 1. Use fresh, certified nuclease-free reagents. Aliquot ASO stock solutions upon receipt to minimize freeze-thaw cycles. 2. Store ASOs at -20°C or -80°C in a nuclease-free buffer. 3. Perform a quality control check of new ASO stocks by gel electrophoresis upon arrival. |
| ASO is rapidly degraded when added to cell culture media containing serum. | 1. High levels of exonucleases and endonucleases in the serum. 2. Use of unmodified or minimally modified ASOs. | 1. Heat-inactivate the serum at 65°C for 30 minutes to reduce nuclease activity.[8] 2. Use ASOs with nuclease-resistant chemical modifications (e.g., phosphorothioate backbone, 2'-O-Methyl, 2'-MOE, or LNA). 3. Add a commercially available RNase inhibitor cocktail to the cell culture medium. |
| Inconsistent results in ASO knockdown experiments across different batches. | 1. Variable levels of nuclease contamination between experiments. 2. Degradation of ASO during transfection. | 1. Implement a routine nuclease contamination testing protocol for all reagents and consumables. 2. Use a transfection reagent specifically designed for oligonucleotides that protects them from degradation. 3. Ensure consistent and proper aseptic techniques in all experiments. |
| Smearing or unexpected bands below the main ASO band on a gel after incubation with cell lysate. | 1. Endonuclease and/or exonuclease activity in the cell lysate. 2. ASO instability under the specific assay conditions (e.g., temperature, pH). | 1. Add a broad-spectrum nuclease inhibitor cocktail to the lysis buffer. 2. Optimize incubation time and temperature to minimize degradation while allowing for the desired biological effect. 3. Analyze ASO integrity at different time points to understand the degradation kinetics. |
Data Summary Tables
Table 1: Comparative Stability of Chemically Modified Antisense Oligonucleotides
This table provides a qualitative and quantitative comparison of the stability of ASOs with different chemical modifications in the presence of nucleases, primarily in serum.
| Chemical Modification | Relative Nuclease Resistance | Half-life in Serum (approximate) | Key Advantages |
| Phosphodiester (Unmodified) | Low | < 5 minutes[9] | Native linkage |
| Phosphorothioate (PS) | High | 35-50 hours (elimination phase)[9] | Greatly increased nuclease resistance.[1][5] |
| 2'-O-Methyl (2'-OMe) | High | Significantly longer than unmodified | Reduced non-specific protein binding compared to PS.[10] |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Extended half-life | Excellent binding affinity and nuclease resistance.[7] |
| Locked Nucleic Acid (LNA) | Very High | Extended half-life | Unprecedented binding affinity and stability.[6] |
Table 2: Common Nuclease Inhibitors for In Vitro Assays
This table summarizes commercially available nuclease inhibitors, their target enzymes, and recommended working concentrations.
| Nuclease Inhibitor | Target Nuclease(s) | Recommended Working Concentration | IC50 |
| Ribonuclease Inhibitor (RI) | RNase A, RNase B, RNase C | 20-40 units per 20 µL reaction | ~0.00072 µM for RNase A[11] |
| SUPERase•In™ | RNase A, B, C, 1, T1 | 1 µL per 20 µL reaction | Not specified |
| RNasin® Ribonuclease Inhibitor | RNase A, RNase B, RNase C | 1 unit/µL | Not specified |
| EDTA | Metallo-dependent nucleases | 1-5 mM | Not specified |
Experimental Protocols
Protocol 1: Assessing ASO Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the visualization of ASO integrity and the detection of degradation products.
Materials:
-
ASO sample
-
Nuclease-free water
-
Denaturing gel loading buffer (containing formamide (B127407) and a tracking dye)
-
Urea-polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Gel electrophoresis apparatus
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare the ASO sample by diluting it in nuclease-free water to the desired concentration.
-
Mix the ASO sample with an equal volume of denaturing gel loading buffer.
-
Heat the mixture at 95°C for 5 minutes to denature the ASO.
-
Immediately place the sample on ice to prevent re-annealing.
-
Assemble the pre-cast or freshly prepared urea-polyacrylamide gel in the electrophoresis apparatus and fill the reservoirs with TBE buffer.
-
Load the denatured ASO sample into the wells of the gel.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
Carefully remove the gel from the apparatus and stain it with a suitable nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system. An intact ASO will appear as a single, sharp band. Degradation will be indicated by smearing or the presence of lower molecular weight bands.
Protocol 2: In Vitro ASO Stability Assay in Serum
This protocol assesses the stability of an ASO in a biologically relevant matrix.
Materials:
-
ASO sample
-
Fetal Bovine Serum (FBS) or other serum of choice
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Reagents and equipment for PAGE (as described in Protocol 1)
Procedure:
-
Thaw the serum at 37°C and, if desired, heat-inactivate it at 65°C for 30 minutes.[8]
-
Prepare a reaction mixture containing the ASO at the desired final concentration in a mixture of serum and PBS (e.g., 50% serum).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately place it on ice or add a solution to stop nuclease activity (e.g., a strong denaturant or a chelating agent like EDTA).
-
Analyze the samples from each time point by denaturing PAGE as described in Protocol 1 to visualize the extent of ASO degradation over time.
-
Quantify the band intensity of the intact ASO at each time point to determine the degradation rate and half-life.
Protocol 3: Detection of Nuclease Contamination using a Fluorescent Probe-Based Assay
This protocol provides a sensitive method for detecting nuclease activity in various solutions.
Materials:
-
Commercially available nuclease detection kit (e.g., RNaseAlert™ or DNaseAlert™) containing a fluorescently-labeled nucleic acid substrate and a positive control nuclease.[4][12]
-
Test sample (e.g., buffer, water, cell culture medium)
-
Nuclease-free water (as a negative control)
-
Fluorometer or microplate reader capable of detecting the specific fluorophore.
-
Black 96-well plate
Procedure:
-
Prepare the reaction mixtures in a black 96-well plate according to the kit manufacturer's instructions. This will typically involve adding the test sample, the fluorescent substrate, and the reaction buffer.
-
Include a negative control (nuclease-free water) and a positive control (the provided nuclease).
-
Incubate the plate at the recommended temperature (usually 37°C).
-
Measure the fluorescence intensity at regular intervals over a period of time (e.g., every 5-10 minutes for 1-2 hours).
-
An increase in fluorescence over time in the test sample indicates the presence of nuclease activity. The rate of fluorescence increase is proportional to the amount of nuclease contamination.
Visualizations
Caption: A simplified pathway illustrating the degradation of antisense oligonucleotides by nucleases.
Caption: A general workflow for assessing the stability of antisense oligonucleotides in vitro.
Caption: Logical relationships between causes of ASO degradation and preventive measures.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 2. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclease and Protease Testing | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells [mdpi.com]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eu.idtdna.com [eu.idtdna.com]
- 9. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribonuclease Inhibitor: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Mongersen Specificity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Mongersen (GED-0301), an antisense oligonucleotide (ASO) targeting SMAD7 mRNA. Proper control experiments are critical to ensure that observed effects are a direct result of SMAD7 knockdown and not due to non-specific or off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of control experiments when working with Mongersen?
The main goal is to demonstrate the sequence-specific action of Mongersen. These experiments are designed to verify that the observed biological effects, such as the reduction of SMAD7 protein and subsequent modulation of inflammatory pathways, are caused by Mongersen binding to its intended SMAD7 mRNA target and not by other, unintended interactions.[1][2] This is crucial because oligonucleotides can sometimes cause off-target effects by binding to other RNAs with similar sequences or through non-specific interactions with cellular components.[3][4]
Q2: What are the essential negative controls for a Mongersen experiment and why are they important?
To ensure the specificity of Mongersen, a robust set of negative controls is essential. These controls help differentiate between the intended on-target effect and potential off-target or non-specific cellular responses. The minimum recommended controls for cell culture experiments include:
-
Mismatch Control ASO: This is an oligonucleotide with the same length, backbone chemistry (e.g., phosphorothioate), and base composition as Mongersen but contains several (typically 3-4) mismatched bases.[1] Its purpose is to show that a similar molecule that cannot bind efficiently to the target SMAD7 mRNA does not produce the same biological effect. This helps rule out effects caused by the chemical nature of the ASO itself.
-
Scrambled Control ASO: This control has the same nucleotide composition and chemistry as Mongersen, but the sequence of the bases is randomized. Like the mismatch control, it should not bind to SMAD7 mRNA and serves as another crucial check for sequence-specific activity.
-
Transfection Reagent-Only Control (Mock Transfection): This sample is treated with the delivery vehicle (e.g., Lipofectamine) without any ASO. It is used to assess any cellular toxicity or changes in gene expression caused by the transfection process itself.
Q3: My negative control ASO is causing unexpected changes in gene expression or cell viability. What should I do?
This is a common issue that can complicate data interpretation. If a negative control ASO shows biological activity, consider the following troubleshooting steps:
-
Perform a Bioinformatics Check: Use a tool like BLAST to screen your negative control sequence against the human transcriptome. It may have unintended complementarity to another mRNA, leading to an off-target effect.
-
Test Multiple Negative Controls: The effects of control ASOs can be cell-type dependent. It is advisable to test at least two different negative control sequences (e.g., two different scrambled sequences or a scrambled and a mismatch) to find one that is truly inert in your experimental system.
-
Reduce ASO Concentration: High concentrations of ASOs can lead to non-specific effects or toxicity. Perform a dose-response experiment to find the lowest effective concentration of Mongersen and use the same concentration for your controls.
-
Assess Purity and Integrity: Ensure that your control ASO preparation is of high purity and not degraded. Inconsistent manufacturing, such as variations in diastereomeric composition, can affect ASO activity.
Q4: What positive controls are necessary to validate my experimental system?
Positive controls are used to confirm that the experimental setup is working correctly.
-
Transfection Efficiency Control: To ensure that your cells are being successfully transfected with ASOs, use a positive control ASO known to be effective in your cell line. A common choice is an ASO targeting a highly and constitutively expressed gene, such as the long non-coding RNA MALAT1. A significant knockdown of the positive control target indicates that the delivery method is working.
-
Reference Mongersen Batch: Significant variability has been observed between different manufacturing batches of Mongersen, impacting their ability to downregulate SMAD7. If you are testing a new batch, it is crucial to include a reference batch with known high activity as a positive control to benchmark performance.
Q5: How can I perform a comprehensive off-target analysis for Mongersen?
A thorough off-target analysis combines computational prediction with experimental validation:
-
In Silico Analysis: Computationally screen the Mongersen sequence against the entire human genome and transcriptome to identify potential off-target sites. Note that the number of potential sites increases dramatically with the number of allowed mismatches.
-
Whole-Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) or microarray analysis on cells treated with Mongersen and control ASOs. This provides an unbiased, global view of all gene expression changes. By comparing the Mongersen-treated group to the control groups, you can distinguish between downstream effects of SMAD7 knockdown and genuine off-target gene modulation.
-
Validation: Validate any potential off-target hits identified from RNA-Seq using a targeted method like RT-qPCR.
Experimental Protocols & Data
Protocol 1: In Vitro Transfection of Mongersen into HCT-116 Cells
The human colorectal cancer cell line HCT-116 is a well-established model for assessing Mongersen activity.
Materials:
-
HCT-116 cells
-
Mongersen and control ASOs (mismatch, scrambled)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 (or similar transfection reagent)
-
6-well culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HCT-116 cells per well in a 6-well plate. Ensure cells reach 70-80% confluency at the time of transfection.
-
Prepare ASO-Lipid Complexes:
-
For each well, dilute the required amount of ASO (e.g., to a final concentration of 1 µg/mL) in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the ASO-lipid complexes dropwise to the cells. Include a "Lipo only" control where cells are treated only with the transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction for RT-qPCR or protein extraction for Western blot).
Protocol 2: Analysis of SMAD7 mRNA and Protein Levels
A. Real-Time Quantitative PCR (RT-qPCR) for SMAD7 mRNA:
-
Extract total RNA from harvested cells using a standard method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human SMAD7 and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Calculate the relative expression of SMAD7 mRNA using the ΔΔCt method.
B. Western Blot for SMAD7 Protein:
-
Prepare whole-cell lysates from harvested cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SMAD7.
-
Probe the same blot with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify band intensity using densitometry software.
Table 1: Representative Data on Mongersen Specificity
This table shows hypothetical data from an experiment in HCT-116 cells treated with 100 nM of Mongersen or control ASOs for 48 hours.
| Treatment Group | Relative SMAD7 mRNA Level (Normalized to Mock) | Relative SMAD7 Protein Level (Normalized to Mock) | Cell Viability (%) |
| Mock (Transfection Reagent Only) | 1.00 ± 0.08 | 1.00 ± 0.11 | 98 ± 2 |
| Scrambled Control | 0.95 ± 0.12 | 1.04 ± 0.09 | 97 ± 3 |
| Mismatch Control (3 mismatches) | 0.89 ± 0.07 | 0.91 ± 0.13 | 96 ± 4 |
| Mongersen | 0.21 ± 0.04 | 0.28 ± 0.06 | 95 ± 3 |
Data are represented as mean ± standard deviation.
Table 2: Summary of RNA-Seq Off-Target Analysis
This table summarizes the number of unintended genes significantly downregulated after treatment with a 17-mer ASO, based on the number of mismatches to the ASO sequence.
| Number of Mismatches | Number of Potential Off-Target Genes | Percentage of Genes Significantly Downregulated |
| 0 (On-Target) | 1 | 100% |
| 1 | 22 | 18.2% |
| 2 | 358 | 3.1% |
| 3 | 4,896 | 0.5% |
| 4 | 49,250 | <0.1% |
This data highlights that while perfect complementarity is most effective, sequences with even a single mismatch can sometimes lead to significant off-target knockdown, reinforcing the need for stringent bioinformatics screening and experimental validation.
Visualizations
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Mongersen sodium for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mongersen sodium in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 21-base, single-strand phosphorothioate (B77711) antisense oligonucleotide.[1][2] It is designed to specifically target the messenger RNA (mRNA) of SMAD7, an inhibitor of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[1][2][3] By binding to SMAD7 mRNA, Mongersen facilitates its degradation by RNase H, which in turn reduces the amount of SMAD7 protein. This reduction in SMAD7 restores the immunosuppressive activity of TGF-β1, which plays a crucial role in controlling inflammation.
Q2: What are the key chemical properties of this compound?
A2: this compound is the sodium salt of a phosphorothioate oligonucleotide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C200H241N69O107P20S20Na20 |
| Molecular Weight | 6584.00 g/mol |
| Appearance | Lyophilized powder |
| Backbone | Phosphorothioate |
Source:
Q3: How should I store this compound?
A3: Lyophilized this compound should be stored at 4°C in a sealed container, away from moisture. Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty Dissolving Lyophilized this compound
-
Question: My lyophilized this compound is not dissolving completely, or the solution appears cloudy. What should I do?
-
Answer:
-
Ensure Proper Solvent Selection: this compound is highly soluble in nuclease-free water (≥ 100 mg/mL). It is also reported to be soluble in DMSO. For cell culture experiments, it is recommended to use sterile, nuclease-free buffered solutions such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) or Phosphate-Buffered Saline (PBS) to maintain pH and stability.
-
Gentle Agitation: After adding the solvent, vortex the vial gently or pipette the solution up and down to aid dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation of the oligonucleotide.
-
Allow Sufficient Time: It may take some time for the lyophilized powder to fully dissolve. Allow the solution to stand at room temperature for a few minutes, with occasional gentle mixing.
-
Check for Particulates: If cloudiness persists, it might indicate the presence of insoluble particulates. Before use in cell culture, it is advisable to filter the stock solution through a 0.22 µm sterile filter.
-
Issue 2: Inconsistent or No SMAD7 Knockdown Observed
-
Question: I have treated my cells with Mongersen, but I am not observing the expected decrease in SMAD7 mRNA or protein levels. What could be the reason?
-
Answer:
-
Batch-to-Batch Variability: It has been documented that different manufacturing batches of Mongersen can exhibit significant variability in their in vitro pharmacological activity, specifically their ability to downregulate SMAD7. This may be due to differences in the diastereomeric composition of the phosphorothioate linkages. If possible, test different batches or obtain a batch with confirmed in vitro activity.
-
Suboptimal Transfection Efficiency: For in vitro studies, efficient delivery of the antisense oligonucleotide into the cells is crucial. The choice of transfection reagent and the protocol used can significantly impact the outcome. Studies have successfully used reagents like Lipofectamine 3000 for transfecting HCT-116 cells with Mongersen. Ensure that the transfection protocol is optimized for your specific cell line.
-
Nuclease Degradation: Although the phosphorothioate backbone provides resistance to nuclease degradation, improper handling or contaminated reagents can still lead to the breakdown of the oligonucleotide. Always use nuclease-free water and reagents, and sterile techniques.
-
Incorrect Dosage: The concentration of Mongersen used should be optimized for your cell line and experimental setup. A dose-response experiment is recommended to determine the optimal concentration for SMAD7 knockdown without causing cytotoxicity.
-
Timing of Analysis: The kinetics of SMAD7 knockdown should be considered. Analyze mRNA and protein levels at different time points post-transfection (e.g., 24, 48, and 72 hours) to identify the optimal time for observing the effect.
-
Proper Controls: Ensure that you are using appropriate controls in your experiment, such as a scrambled (non-targeting) oligonucleotide control, to rule out non-specific effects.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Nuclease-free Water | ≥ 100 mg/mL (15.19 mM) | Room Temperature | Saturation point is not known. |
| DMSO | Soluble (concentration not specified) | Room Temperature | |
| TE Buffer (pH 7.5-8.0) | Recommended for resuspension | Room Temperature | Provides a stable pH environment. |
| PBS (pH 7.4) | Commonly used for in vitro studies | Room Temperature | Ensure sterility for cell culture use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the desired volume of sterile, nuclease-free water or TE buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette the solution to ensure complete dissolution.
-
For use in cell culture, it is recommended to filter the stock solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: In Vitro SMAD7 Knockdown in HCT-116 Cells
-
Cell Seeding: Seed HCT-116 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Preparation:
-
For each well, dilute the desired amount of this compound stock solution into a transfection medium such as Opti-MEM I.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000) into the transfection medium according to the manufacturer's instructions.
-
Combine the diluted Mongersen solution with the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the transfection complex-containing medium to the cells.
-
Incubate the cells with the transfection complexes for the recommended duration (typically 4-6 hours).
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
Harvest the cells for downstream analysis of SMAD7 expression, such as quantitative PCR (qPCR) for mRNA levels or Western blotting for protein levels.
-
Visualizations
Caption: TGF-β1 signaling pathway and the inhibitory action of SMAD7, which is targeted by Mongersen.
Caption: A typical workflow for an in vitro SMAD7 knockdown experiment using this compound.
References
Validation & Comparative
In Vitro Efficacy of Mongersen Sodium Batches: A Comparative Analysis
A critical in vitro evaluation reveals significant variability in the Smad7 knockdown efficiency among different batches of Mongersen sodium, an antisense oligonucleotide developed for the treatment of Crohn's disease. This guide provides a comparative analysis of the in vitro performance of key Mongersen batches, supported by experimental data, to inform researchers and drug development professionals.
This comparison guide synthesizes findings from a pivotal study that assessed the in vitro pharmacological activity of various Mongersen batches. The data underscores the importance of rigorous batch-to-batch testing for antisense oligonucleotide therapeutics.
Comparative Efficacy of Mongersen Batches on Smad7 Downregulation
The in vitro efficacy of different Mongersen batches was evaluated by their ability to reduce the expression of their target, Smad7, at both the mRNA and protein levels in the human colorectal cancer cell line, HCT-116.[1] The results, summarized in the table below, demonstrate a clear disparity in the pharmacological activity between batches.
| Batch ID | Target | Efficacy | Key Findings |
| NP004 | Smad7 mRNA & Protein | High | Demonstrated the most significant reduction in both Smad7 mRNA and protein levels.[2] |
| NP901 | Smad7 mRNA & Protein | Moderate | Effectively reduced Smad7 mRNA and protein expression.[1][2] |
| NP425 | Smad7 mRNA & Protein | Ineffective | Showed no significant downregulation of Smad7 expression.[2] |
| NP720 | Smad7 mRNA & Protein | Ineffective | Failed to reduce Smad7 mRNA and protein levels.[2] |
Experimental Protocols
The following methodologies were employed to assess the in vitro efficacy of the Mongersen batches.
Cell Culture and Transfection
Human colorectal cancer cells (HCT-116) were utilized for the in vitro assays.[1] These cells are a well-established model for studying Smad7 expression and the effects of its knockdown.[1] For the delivery of Mongersen into the cells, a lipofectamine-based transfection protocol was used.[2]
Analysis of Smad7 mRNA Expression
Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the levels of Smad7 mRNA transcripts.[2][3] The expression levels were normalized to the housekeeping gene β-actin to ensure accuracy.[2]
Analysis of Smad7 Protein Expression
Western blotting was used to determine the levels of Smad7 protein.[2][3] Whole-cell extracts were analyzed, with β-actin serving as a loading control to ensure equal protein loading in each lane.[2]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
Conclusion
The in vitro data clearly indicate that not all batches of Mongersen are pharmacologically equivalent.[1] Batches NP004 and NP901 demonstrated effective downregulation of Smad7, the intended mechanism of action for this therapeutic candidate.[2] In contrast, batches NP425 and NP720, which were used in a phase III clinical trial, were found to be inactive in this in vitro setting.[1][2] These findings highlight the critical need for robust in vitro potency assays as part of the quality control and release criteria for oligonucleotide-based drugs to ensure clinical efficacy and consistency.
References
- 1. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn's Disease: A Phase II, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Mongersen (GED-0301) and si-SMAD7 in Targeting SMAD7
For researchers and drug development professionals investigating therapeutic strategies centered on the transforming growth factor-beta (TGF-β) signaling pathway, the targeted suppression of SMAD7, an intracellular inhibitor of TGF-β signaling, presents a compelling approach. Two key modalities for achieving this suppression in vitro are the antisense oligonucleotide Mongersen (GED-0301) and small interfering RNA targeting SMAD7 (si-SMAD7). This guide provides an objective, data-driven comparison of their in vitro performance, drawing upon available experimental evidence to inform researchers on their respective characteristics.
Mongersen (GED-0301) is a single-stranded antisense oligonucleotide designed to bind to SMAD7 messenger RNA (mRNA), promoting its degradation and thereby reducing the synthesis of the SMAD7 protein.[1] Developed for the oral treatment of Crohn's disease, its mechanism is intended to restore the natural immunosuppressive functions of TGF-β in the gut.[1][2] In contrast, si-SMAD7 comprises short, double-stranded RNA molecules that engage the RNA interference (RNAi) pathway to induce the cleavage and subsequent degradation of SMAD7 mRNA.[3][4]
This guide will delve into the quantitative data on their knockdown efficiency, outline the experimental protocols employed in these assessments, and visually represent the underlying biological and experimental frameworks.
Quantitative Comparison of In Vitro Efficacy
Table 1: In Vitro SMAD7 Knockdown Efficiency of Mongersen (GED-0301)
| Cell Line | Mongersen Batch | Concentration | Time Point | % Reduction in SMAD7 mRNA | % Reduction in SMAD7 Protein | Reference |
| HCT-116 | NP901 | Not Specified | Not Specified | Significant Reduction | Significant Reduction | |
| HCT-116 | Phase III Batches (unspecified) | Not Specified | Not Specified | No significant reduction | No significant reduction | |
| HCT-116 | NP004 (Reference Batch) | Not Specified | Not Specified | Significant Reduction | Not Specified |
Table 2: In Vitro SMAD7 Knockdown Efficiency of si-SMAD7
| Cell Line | si-SMAD7 Delivery Method | Concentration | Time Point | % Reduction in SMAD7 mRNA | % Reduction in SMAD7 Protein | Reference |
| Human Trabecular Meshwork (HTM) | Plasmid Transfection | Not Specified | 48 hours | Not Specified | Significant Reduction | |
| Rat Annulus Fibrosus (AF) | siRNA Transfection | Not Specified | Not Specified | Significant Reduction | Significant Reduction | |
| Bladder Cancer (BCa) Cells | siRNA Transfection | Not Specified | Not Specified | ~70% | Not Specified | |
| HEK293FT | shRNA Transfection | 100 ng | Overnight | Significant Reduction | Not Specified |
Downstream Effects on Inflammatory Signaling
The primary therapeutic goal of SMAD7 inhibition is the restoration of TGF-β1 signaling, which in turn is expected to suppress pro-inflammatory pathways. In vitro studies have demonstrated that knockdown of SMAD7 by either antisense oligonucleotides or siRNA can lead to a reduction in the expression of inflammatory cytokines. For instance, in mucosal explants from patients with inflammatory bowel disease, SMAD7 antisense oligonucleotides were shown to reduce the synthesis of inflammatory cytokines. Similarly, the use of miR-497a-5p, which targets SMAD7, suppressed the production of TNF-α, IL-12p40, and IL-6 in lipopolysaccharide-stimulated J774a.1 macrophage cells.
Experimental Protocols
The following are representative experimental protocols for the in vitro assessment of Mongersen and si-SMAD7, based on methodologies described in the cited literature.
Protocol 1: In Vitro Knockdown of SMAD7 with Mongersen
-
Cell Line: Human colorectal carcinoma cell line HCT-116.
-
Reagents:
-
Mongersen (GED-0301) from various batches (e.g., NP901, NP004).
-
Lipofectamine or a similar transfection reagent.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
-
Methodology:
-
HCT-116 cells are seeded in appropriate culture plates and grown to a suitable confluency.
-
Mongersen is complexed with a transfection reagent in serum-free medium according to the manufacturer's instructions.
-
The cell culture medium is replaced with the transfection mix containing Mongersen.
-
A negative control using the transfection reagent alone is included.
-
Cells are incubated for a specified period (e.g., 24-48 hours).
-
Following incubation, cells are harvested for RNA or protein extraction.
-
-
Analysis:
-
mRNA Quantification: SMAD7 mRNA levels are quantified using real-time polymerase chain reaction (RT-qPCR), with normalization to a housekeeping gene such as β-actin.
-
Protein Quantification: SMAD7 protein levels are assessed by Western blotting, with normalization to a loading control like GAPDH or β-actin.
-
Protocol 2: In Vitro Knockdown of SMAD7 with si-SMAD7
-
Cell Line: Human trabecular meshwork (HTM) cells or other suitable cell lines.
-
Reagents:
-
Plasmid expressing Smad7 siRNA or synthetic si-SMAD7 oligonucleotides.
-
Non-targeting (scrambled) siRNA as a negative control.
-
Transfection reagent (e.g., Lipofectamine, Metafectene Pro).
-
Cell culture medium appropriate for the chosen cell line.
-
-
Methodology:
-
Cells are seeded in culture plates and allowed to adhere and grow.
-
The si-SMAD7 plasmid or synthetic siRNA is complexed with the transfection reagent in a suitable medium.
-
The transfection complex is added to the cells.
-
For stable transfection using a plasmid, cells may be subjected to selection with an appropriate antibiotic (e.g., G418) for a period of time (e.g., 2 weeks).
-
Cells are incubated for a defined duration (e.g., 48 hours) post-transfection.
-
Cells are then harvested for subsequent analysis.
-
-
Analysis:
-
mRNA Quantification: SMAD7 transcript levels are measured by RT-qPCR.
-
Protein Quantification: Western blot analysis is used to determine the reduction in SMAD7 protein expression.
-
Functional Assays: Downstream effects, such as changes in extracellular matrix protein expression (e.g., fibronectin, laminin) in response to TGF-β2 treatment, can be assessed by Western blot.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TGF-β1/SMAD7 signaling pathway and a generalized workflow for the in vitro comparison of Mongersen and si-SMAD7.
Caption: TGF-β1/SMAD7 signaling pathway and points of intervention by Mongersen and si-SMAD7.
Caption: Generalized workflow for the in vitro comparison of Mongersen and si-SMAD7.
References
- 1. What is Mongersen used for? [synapse.patsnap.com]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smad7 Antagonizes Transforming Growth Factor β Signaling in the Nucleus by Interfering with Functional Smad-DNA Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smad7 siRNA inhibit expression of extracellular matrix in trabecular meshwork cells treated with TGF-β2 - PMC [pmc.ncbi.nlm.nih.gov]
Discrepancies in Mongersen Clinical Trial Data: A Comparative Analysis of Reproducibility
A deep dive into the clinical trial data of Mongersen sodium (GED-0301), an oral antisense oligonucleotide targeting SMAD7, reveals a stark contrast between initial promising results and subsequent late-stage clinical failure in the treatment of Crohn's disease. This guide provides a comprehensive comparison of the published data, detailing the experimental protocols and exploring the potential reasons for the observed discrepancies, a critical consideration for researchers and drug development professionals.
The journey of Mongersen through clinical trials presents a compelling case study in the challenges of drug development and the importance of manufacturing consistency. While a Phase 2 study ignited hope for a novel oral therapy for Crohn's disease, a subsequent Phase 3 trial was prematurely terminated for futility, leaving the scientific community to unravel the conflicting outcomes.
Efficacy Data: A Tale of Two Trials
The quantitative data from the key clinical trials of Mongersen highlight the dramatic difference in outcomes.
Table 1: Clinical Remission Rates (CDAI Score < 150)
| Trial | Treatment Group | Week 2/Day 15 | Week 4 | Week 12 |
| Phase 2 (Monteleone et al., 2015) | Mongersen 10 mg/day | 12% | - | - |
| Mongersen 40 mg/day | 55% | - | - | |
| Mongersen 160 mg/day | 65% | - | - | |
| Placebo | 10% | - | - | |
| Open-Label Phase 2 (2021 study) | Mongersen 160 mg/day | - | 38.9% | 50.0% |
| Phase 3 (Sands et al., 2019) | Mongersen (all regimens) | - | - | 22.8% |
| Placebo | - | - | 25% |
Table 2: Clinical Response Rates (CDAI Score Reduction ≥ 100 points)
| Trial | Treatment Group | Day 28 | Week 4 | Week 12 |
| Phase 2 (Monteleone et al., 2015) | Mongersen 10 mg/day | 37% | - | - |
| Mongersen 40 mg/day | 58% | - | - | |
| Mongersen 160 mg/day | 72% | - | - | |
| Placebo | 17% | - | - | |
| Open-Label Phase 2 (2021 study) | Mongersen 160 mg/day | - | 72.2% | 77.8% |
| Phase 3 (Sands et al., 2019) | Mongersen (all regimens) | - | - | 33.3% |
| Placebo | - | - | 44.4% |
The Phase 2 trial conducted by Monteleone et al. demonstrated a significant dose-dependent increase in clinical remission and response rates compared to placebo.[1][2][3] However, the Phase 3 trial by Sands et al. showed no statistically significant difference between Mongersen and placebo, with placebo even outperforming the active treatment in some measures.[4][5] An open-label Phase 2 study published in 2021, using a specific batch of Mongersen, reported efficacy outcomes that were more aligned with the initial positive Phase 2 results.
The Crucial Factor: Batch-to-Batch Variability
A key hypothesis for the discordant results lies in the manufacturing of Mongersen itself. In vitro studies have revealed that different batches of the drug exhibited varying abilities to downregulate SMAD7, its intended molecular target. One study demonstrated that the batch used in the successful open-label Phase 2 study effectively inhibited SMAD7 expression, whereas two batches used in the Phase 3 trial did not. This suggests that inconsistencies in the active pharmaceutical ingredient may have led to the administration of a less potent or inactive compound in the pivotal Phase 3 study.
Experimental Protocols: A Closer Look
Phase 2 Study (Monteleone et al., 2015)
-
Study Design: A double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 166 adults with active, moderate-to-severe Crohn's disease (CDAI score 220-450).
-
Treatment: Patients were randomized to receive one of three daily doses of Mongersen (10 mg, 40 mg, or 160 mg) or placebo for two weeks.
-
Primary Endpoint: Clinical remission (CDAI score < 150) at day 15, maintained for at least two weeks.
-
Secondary Endpoint: Clinical response (a reduction of at least 100 points in the CDAI score) at day 28.
Phase 3 Study (Sands et al., 2019)
-
Study Design: A blinded, multicenter, randomized controlled trial.
-
Patient Population: 701 patients with active Crohn's disease.
-
Treatment: Patients were randomized to one of three different once-daily Mongersen regimens or placebo for up to 52 weeks.
-
Primary Endpoint: Clinical remission at week 12.
-
Outcome: The study was prematurely terminated due to a determination of futility.
In Vitro Analysis of Mongersen Batches
-
Methodology: The human colorectal cancer cell line HCT-116 was transfected with different batches of Mongersen. The expression of SMAD7 was then evaluated using real-time polymerase chain reaction (PCR) and Western blotting to assess the drug's activity.
Visualizing the Science
To better understand the biological and clinical processes involved, the following diagrams illustrate the SMAD7 signaling pathway and the workflow of the Mongersen clinical trials.
Caption: The SMAD7 signaling pathway and the mechanism of action of Mongersen.
Caption: A simplified workflow of the Mongersen Phase 2 and Phase 3 clinical trials.
Conclusion: Lessons for Future Research
The case of Mongersen underscores the critical importance of ensuring the reproducibility of investigational medicinal products throughout all phases of clinical development. The discrepancy between the Phase 2 and Phase 3 trial results for Mongersen appears to be a cautionary tale about the potential impact of manufacturing changes on a drug's biological activity. For researchers and drug developers, this highlights the necessity of robust analytical methods to characterize and ensure the consistency of complex molecules like oligonucleotides. Future research into SMAD7 as a therapeutic target for Crohn's disease should prioritize meticulous control over the manufacturing process to ensure that the clinical data generated is both reliable and reproducible.
References
- 1. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to Crohn's Disease Therapies: Mongersen Sodium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting therapeutic response in Crohn's disease, with a focus on the investigational antisense oligonucleotide, Mongersen sodium (GED-0301), and its alternatives, including anti-tumor necrosis factor (anti-TNF) agents, ustekinumab, and vedolizumab. The information is intended to support research and development efforts in personalized medicine for inflammatory bowel diseases.
Introduction
The landscape of Crohn's disease treatment is evolving towards a more personalized approach, where the selection of therapy is guided by individual patient characteristics and biological markers. This compound, an oral antisense oligonucleotide targeting SMAD7, showed initial promise in clinical trials but ultimately failed to demonstrate efficacy in a Phase 3 study, a result potentially confounded by inconsistencies in drug batches[1]. Despite its developmental setbacks, the mechanism of Mongersen highlights a key pathway in Crohn's disease pathogenesis and provides a basis for discussing biomarkers of response. This guide compares the limited biomarker data for Mongersen with more established and emerging biomarkers for other approved biologic therapies.
This compound: Mechanism of Action and Biomarker Exploration
Mongersen is designed to restore the function of Transforming Growth Factor-beta 1 (TGF-β1), a key anti-inflammatory cytokine. In the inflamed gut of Crohn's disease patients, the expression of SMAD7, an intracellular inhibitor of TGF-β1 signaling, is elevated. This leads to a blunted anti-inflammatory response and perpetuates the inflammatory cascade[2][3][4][5]. By binding to SMAD7 mRNA, Mongersen promotes its degradation, thereby reducing SMAD7 protein levels and allowing TGF-β1 to exert its immunosuppressive effects.
TGF-β1/SMAD7 Signaling Pathway
The following diagram illustrates the TGF-β1 signaling pathway and the inhibitory role of SMAD7, which is the target of Mongersen.
Biomarker Data for this compound
Clinical trials with Mongersen explored changes in inflammatory markers, although no definitive predictive biomarkers of response were established.
| Biomarker | Baseline Characteristic/Change with Treatment | Association with Clinical Outcome | Study Phase |
| Fecal Calprotectin | In a Phase II study, half of the patients who achieved clinical benefit showed reduced levels of fecal calprotectin. | Reduction from baseline was observed in clinical responders, but baseline levels were not predictive of response. | II |
| High-Sensitivity C-Reactive Protein (hsCRP) | A Phase II trial showed that in a subgroup of patients with baseline hsCRP > 5 mg/L who experienced clinical remission/response, Mongersen induced a significant reduction in the median hsCRP value from baseline to week 12. | Reduction from baseline was associated with clinical remission/response in patients with elevated baseline hsCRP. However, baseline hsCRP itself did not appear to significantly impact the efficacy of Mongersen in another Phase 2 study. | II |
Alternative Therapies and Their Predictive Biomarkers
In contrast to Mongersen, several biomarkers have been identified that can help predict the response to established biologic therapies for Crohn's disease.
Anti-TNF Therapies (e.g., Infliximab, Adalimumab)
| Biomarker | Baseline Level Associated with Response | Predictive Value |
| Oncostatin M (OSM) | High pretreatment expression of OSM is strongly associated with failure of anti-TNF therapy. | High OSM levels can identify patients who are less likely to respond to anti-TNF agents. |
| Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) | Low baseline TREM-1 expression in whole blood is associated with achieving mucosal healing after 6 months of anti-TNF therapy. | Low TREM-1 levels may serve as a predictive biomarker for a favorable response to anti-TNF therapy. |
Ustekinumab (Anti-IL-12/23)
| Biomarker | Baseline Level/Characteristic Associated with Response | Predictive Value |
| Ileal Microvillar Length (MVL) | Patients with a normal ileal MVL (>1.7 µm) had a significantly greater therapeutic effect (85% response vs. 20% in those with shorter MVL). | Normal ileal MVL is predictive of a positive clinical response to ustekinumab. |
| Drug Trough Concentrations | Maintenance trough concentrations of ustekinumab above 4.5 μg/mL at 26 weeks or later were associated with biomarker reduction and endoscopic response. | Monitoring trough concentrations can help optimize dosing and predict long-term efficacy. |
| Fecal Calprotectin and CRP | Reductions from baseline in both fecal calprotectin and CRP were observed in a greater proportion of ustekinumab-treated patients compared to placebo. | While not strictly predictive at baseline, a decrease in these markers indicates a therapeutic response. |
Vedolizumab (Anti-α4β7 Integrin)
| Biomarker | Baseline Level/Characteristic Associated with Response | Predictive Value |
| Ileal Microvillar Length (MVL) | A clinical response rate of 82% was observed in patients with an ileal MVL of 1.35 to 1.55 µm, compared to 44% in those with MVL <1.35 µm and 40% in those with MVL >1.55 µm. | An optimal range of ileal MVL is predictive of a favorable clinical response to vedolizumab. |
| Serum Adhesion Molecules | In patients who achieved endoscopic remission, higher baseline concentrations of soluble Intercellular Adhesion Molecule-1 (s-ICAM-1) and soluble Vascular Cell Adhesion Molecule-1 (s-VCAM-1) at week 6 were observed. Lower concentrations of soluble α4β7 at week 14 were also associated with endoscopic remission. | Early changes in the levels of these serum biomarkers may help identify patients who will achieve endoscopic remission. |
| DNA Methylation Signatures | Specific DNA methylation patterns in peripheral blood have been identified that can predict response to vedolizumab with a high degree of accuracy (AUC of 0.75 in a validation cohort). | Epigenetic biomarkers hold promise for predicting response to vedolizumab. |
Experimental Protocols
Measurement of Fecal Calprotectin (ELISA)
The following provides a general outline for the quantitative determination of fecal calprotectin using an Enzyme-Linked Immunosorbent Assay (ELISA).
References
A Comparative Safety Analysis of Mongersen and Other Biologic Therapies for Inflammatory Bowel Disease
This guide provides a detailed comparison of the safety profile of Mongersen (GED-0301), an investigational antisense oligonucleotide, with established biologic therapies for Inflammatory Bowel Disease (IBD). The analysis focuses on data from clinical trials of Tumor Necrosis Factor (TNF) inhibitors, integrin receptor antagonists, and interleukin inhibitors. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these therapeutic agents.
Introduction to IBD Therapies
The management of Inflammatory Bowel Disease, encompassing Crohn's disease (CD) and ulcerative colitis (UC), has been significantly advanced by the advent of biologic therapies. These agents target specific inflammatory pathways. Mongersen represents a novel oral therapeutic approach, designed to modulate transforming growth factor-beta (TGF-β1) signaling by targeting SMAD7.[1][2][3][4] This guide compares its safety data with systemically administered biologics, including TNF inhibitors (infliximab, adalimumab), the integrin antagonist vedolizumab, and the interleukin inhibitor ustekinumab.
Mechanism of Action Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action for each therapeutic class.
Comparative Safety Profile
The following table summarizes the incidence of key adverse events (AEs) from clinical trials of Mongersen and other selected biologics for IBD. Rates are presented to facilitate a comparative assessment.
| Drug Class/Drug | Any Adverse Events (AEs) | Serious Adverse Events (SAEs) | Infections | Serious Infections | Malignancies (excluding NMSC) | Notes |
| Mongersen (GED-0301) | Not significantly different from placebo[5] | Most related to CD complications (e.g., abdominal pain, fistula) | - | - | - | Phase 3 trial terminated prematurely for futility; AEs were mainly GI-related and consistent with active CD. |
| TNF Inhibitors | 67.0% (CD) | 7.3% (CD) | 21.5% (CD) | Increased risk compared to non-TNF biologics in some studies | Slightly increased risk of lymphoma, especially with concomitant thiopurines. | Increased risk of opportunistic infections has been reported. |
| Vedolizumab | Lower than placebo (63.5 vs 82.9 events/100 PY) | Similar to placebo | Lower than placebo (63.5 vs 82.9 events/100 PY) | Similar to placebo | Rate consistent with that observed in the general IBD population. | Gut-selective action may contribute to a favorable safety profile with no reported cases of PML. |
| Ustekinumab | Similar to placebo (118.32 vs 165.99 events/100 PY) | Similar to placebo (21.23 vs 27.50 events/100 PY) | Similar to placebo (64.32 vs 80.31 events/100 PY) | Similar to placebo (5.02 vs 5.53 events/100 PY) | Similar to placebo (0.40 vs 0.17 events/100 PY) | Favorable long-term safety profile demonstrated through 5 years in CD and 4 years in UC. |
PY = Patient-Years; CD = Crohn's Disease; NMSC = Non-Melanoma Skin Cancer. Data is aggregated from multiple sources and should be interpreted in the context of the specific clinical trial designs.
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from rigorous clinical trials. The methodologies for safety assessment in these trials generally adhere to the following principles:
-
Study Design: Most are randomized, double-blind, placebo-controlled trials, with long-term extension studies to gather further safety data.
-
Patient Population: Trials enroll patients with moderately to severely active IBD who have often had an inadequate response to conventional therapies. Specific inclusion and exclusion criteria are used to select a well-defined patient population.
-
Data Collection: Adverse events are systematically collected at each study visit and categorized by severity, seriousness, and relationship to the study drug. Standardized medical terminology, such as MedDRA, is often used for classification.
-
Monitoring: Regular clinical and laboratory assessments are conducted to monitor for potential side effects, including blood counts, liver function tests, and screening for infections like tuberculosis before initiating therapy.
-
Data Analysis: Safety outcomes are often reported as incidence rates (events per 100 patient-years of follow-up) with 95% confidence intervals to account for varying durations of exposure.
For instance, the safety of ustekinumab was evaluated in a pooled analysis of six IBD studies, including patients who were biologic-naïve and those with a history of biologic failure. Safety outcomes were summarized using the number of events per 100 patient-years of follow-up. Similarly, vedolizumab's safety was assessed in integrated data from over 2800 patients for up to 5 years. The Mongersen phase 2 trial evaluated safety through clinical, biochemical, and hematologic variables at specified intervals.
Summary of Comparative Safety
-
Mongersen: Phase II trial data suggested a favorable safety profile, with most adverse events being related to the underlying Crohn's disease. However, the premature termination of the phase III trial due to lack of efficacy limits the availability of extensive, long-term safety data.
-
TNF Inhibitors: This class of biologics has a well-established efficacy and safety profile. The primary safety concerns are an increased risk of infections, including serious and opportunistic infections, and a potential for an increased risk of lymphoma.
-
Vedolizumab: This gut-selective integrin antagonist has demonstrated a favorable safety profile in clinical trials and real-world settings. The incidence of serious infections and malignancies is low and comparable to placebo.
-
Ustekinumab: Long-term pooled data from clinical trials have shown ustekinumab to have a favorable safety profile, comparable to placebo, across various key safety events including serious infections and malignancies.
Conclusion
The available data suggests that Mongersen had a promising safety profile in its early-phase trials, with adverse events largely reflecting the symptoms of active Crohn's disease. However, a comprehensive comparison with established biologics is challenging due to the discontinuation of its phase 3 development. Biologics like vedolizumab and ustekinumab have demonstrated favorable long-term safety profiles, generally comparable to placebo in terms of serious adverse events. TNF inhibitors, while highly effective, carry a known risk of increased infections and a potential, though debated, risk of malignancy that requires careful patient monitoring. The choice of a therapeutic agent for IBD will continue to involve a careful balance of its efficacy and safety profile in the context of individual patient characteristics and disease severity.
References
- 1. What is Mongersen used for? [synapse.patsnap.com]
- 2. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mongersen, an oral Smad7 antisense oligonucleotide, in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mongersen, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mongersen Sodium
This document provides crucial safety and logistical information for the proper disposal of Mongersen sodium (also known as GED-0301), tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is imperative to handle it with care, as its chemical, physical, and toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Engineering Controls: Handle the compound in a well-ventilated area.
This compound Disposal Protocol
Disposal of this compound must adhere to all applicable national, state, and local environmental regulations. The following step-by-step process outlines the recommended procedure for its disposal as a non-hazardous research chemical.
Step 1: Waste Identification and Classification
-
Initial Assessment: Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous material.
-
Institutional Verification: Crucially, consult your institution's Environmental Health & Safety (EHS) department to confirm the classification and identify any specific institutional or local disposal requirements. Do not proceed with disposal until this verification is complete.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), the amount, and the date.
-
-
Aqueous Solutions:
-
Do not dispose of this compound solutions down the drain without explicit approval from your EHS department. While it is water-soluble, sewer disposal of laboratory chemicals is highly regulated.
-
If not approved for sewer disposal, collect aqueous waste in a designated, leak-proof container. Label the container clearly as "Aqueous Waste with this compound."
-
-
Contaminated Labware:
-
Sharps (needles, etc.) contaminated with this compound should be placed in a designated sharps container.
-
Other contaminated materials (e.g., pipette tips, vials, gloves) should be collected in a separate, labeled waste bag or container.
-
Step 3: Final Disposal
-
Consult EHS: Follow the specific instructions provided by your EHS department for the final disposal route. This may include:
-
Disposal as Non-Hazardous Solid Waste: Placing the sealed container of solid this compound in the appropriate laboratory trash receptacle, as directed by EHS.
-
Hazardous Waste Stream: If deemed necessary by EHS or if mixed with other hazardous chemicals, the waste must be managed through your institution's hazardous waste program.[1] This involves placing it in a designated waste accumulation area for pickup by trained personnel.[2]
-
-
Documentation: Maintain a record of the disposal date, quantity, and method in your laboratory notebook or chemical inventory system.
Summary of Key Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound (GED-0301) | |
| Hazard Classification | Not a hazardous substance or mixture. | |
| Primary Disposal Route | In accordance with prevailing country, federal, state, and local regulations. Final determination by the institution's Environmental Health & Safety (EHS) department. | |
| Personal Protective Gear | Safety glasses, gloves, lab coat. | |
| Storage (Unused Product) | 4°C, sealed from moisture. For solutions: -80°C for up to 6 months, -20°C for up to 1 month. |
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Caption: Decision workflow for the safe disposal of a laboratory chemical.
This guide provides a framework for the responsible disposal of this compound. Adherence to these procedures, in close consultation with your institutional safety office, is paramount to ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
